2,4-Difluorobenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQJCDNMJJLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501810 | |
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71682-95-6 | |
| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathways for 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the underlying chemical principles, experimental methodologies, and necessary precursors, presenting the information in a clear and structured format for easy reference and implementation in a laboratory setting.
Introduction
This compound, also known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a β-ketonitrile of significant interest in medicinal chemistry. The presence of the difluorinated phenyl ring can impart desirable properties to target molecules, such as enhanced metabolic stability and binding affinity. This guide focuses on the most direct and established synthetic route to this valuable building block.
Core Synthesis Pathway: Claisen Condensation
The principal and most widely applicable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a compound containing an acidic α-proton, in this case, acetonitrile. The key precursors for this synthesis are an ester of 2,4-difluorobenzoic acid, typically ethyl 2,4-difluorobenzoate, and acetonitrile.
Synthesis of Ethyl 2,4-Difluorobenzoate
A common precursor for the Claisen condensation is ethyl 2,4-difluorobenzoate. It can be readily prepared from 2,4-difluorobenzoic acid through Fischer esterification.
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoylacetonitrile, also known by its systematic name 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a fluorinated aromatic keto-nitrile compound. Its chemical structure, featuring a difluorinated phenyl ring attached to a β-ketonitrile moiety, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the overall molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral characteristics, making it an essential resource for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 71682-95-6 | [1][2] |
| Molecular Formula | C₉H₅F₂NO | [1][2] |
| Molecular Weight | 181.14 g/mol | [1][2] |
| Appearance | Off-white to faint lemon tiny crystalline solid | [1] |
| Melting Point | 110-112 °C | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| SMILES | C1(C=CC(F)=CC=1F)C(=O)CC#N | |
| InChIKey | IHOQJCDNMJJLME-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
The synthesis of β-oxoalkanonitriles, such as this compound, is commonly achieved via a Claisen-type condensation reaction between an appropriate ester and acetonitrile, using a strong base. The following protocol is a generalized procedure based on established methods for analogous compounds.[3]
Reaction Scheme:
-
Reactants: Ethyl 2,4-difluorobenzoate, Acetonitrile
-
Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Solvent: Anhydrous benzene or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and flushed with dry nitrogen gas.
-
Base Suspension: Anhydrous solvent (e.g., benzene, 100 mL) is added to the flask, followed by the cautious addition of a strong base such as sodium hydride (60% dispersion in mineral oil, approx. 1.2 equivalents).
-
Reactant Addition: A mixture of ethyl 2,4-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) is prepared and added dropwise to the stirred suspension of the base at room temperature over 30 minutes.
-
Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 10% HCl) until the mixture is acidic (pH ~5-6).
-
Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Spectral Data Analysis
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic C-H (3 protons) | 6.9 - 8.0 | Multiplets (m) | The fluorine atoms will cause complex splitting patterns (coupling). The proton ortho to the carbonyl group will be the most downfield. |
| Methylene (-CH₂-) | 4.0 - 4.5 | Singlet (s) | These protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield. |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for the carbonyl, nitrile, methylene, and aromatic carbons. The carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 180 - 195 | Quaternary carbon, likely a weak signal. |
| Aromatic C-F (2 carbons) | 160 - 170 | Will appear as large doublets due to direct C-F coupling. |
| Aromatic C-H (3 carbons) | 110 - 135 | Will show smaller C-F couplings. |
| Aromatic C-C=O (1 carbon) | 115 - 125 | Quaternary carbon, likely a weak signal. |
| Nitrile (C≡N) | 115 - 120 | Quaternary carbon, typically a weak to medium signal. |
| Methylene (-CH₂-) | 25 - 35 | Shifted downfield due to adjacent carbonyl and nitrile groups. |
Expected FT-IR Spectral Data
The infrared spectrum is a valuable tool for identifying the key functional groups within the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium |
| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong |
| C=C (Aromatic) | Stretch | 1475 - 1600 | Medium-Weak |
| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 | Strong |
| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
Expected Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 181. Key fragmentation patterns would likely involve:
-
Loss of HCN (m/z 27): A common fragmentation for nitriles.
-
Formation of the 2,4-difluorobenzoyl cation (m/z 141): Cleavage of the bond between the carbonyl carbon and the methylene group. This is expected to be a prominent peak.
-
Loss of CO (m/z 28) from the benzoyl cation: Leading to a peak at m/z 113, corresponding to the difluorophenyl cation.
Applications in Drug Development
Fluorinated compounds are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is the antifungal agent Voriconazole .[4] While synthesis routes for Voriconazole typically start from 1-(2,4-difluorophenyl)ethanone derivatives, this compound represents a closely related and potentially valuable precursor for the synthesis of Voriconazole analogues and other novel therapeutic agents.[4] Its β-ketonitrile structure provides two reactive sites, allowing for diverse chemical transformations to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.
References
- 1. 3-(2',4'-DIFLUOROPHENYL)-3-OXOPROPANENITRILE | 71682-95-6 [chemicalbook.com]
- 2. 3-(2,4-Difluorophenyl)-3-oxopropanenitrile - CAS:71682-95-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Benzamides: A Case Study of N-(2,4-Difluorophenyl)-2-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search for the crystal structure of 2,4-Difluorobenzoylacetonitrile did not yield a publicly available, dedicated crystallographic study. Therefore, this guide utilizes the well-characterized, closely related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) , as a representative example to illustrate the principles and methodologies of crystal structure analysis for molecules containing a 2,4-difluorophenyl moiety.
Introduction
The precise determination of the three-dimensional atomic arrangement in a crystalline solid is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography provides unparalleled insight into molecular geometry, conformational preferences, and intermolecular interactions, which collectively govern the physicochemical properties of a compound. This guide presents a detailed analysis of the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide, a molecule of interest due to the prevalence of fluorinated benzamides in pharmacologically active compounds.
Experimental Protocols
Synthesis and Crystallization
The synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) was achieved in high yield (87%) through a standard condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline.[1]
Synthesis:
-
Reactants: 2-fluorobenzoyl chloride and 2,4-difluoroaniline.
-
Procedure: The synthesis follows standard procedures for condensation reactions to form an amide linkage.[1]
Crystallization:
-
Method: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in dichloromethane (CH₂Cl₂) at room temperature.[1]
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of Fo24 was mounted for X-ray diffraction analysis. The data was collected at a temperature of 294 K.[1]
Data Collection:
-
Instrument: Oxford Diffraction Xcalibur Sapphire 3 (Gemini ultra) diffractometer.
-
Radiation: Mo-Kα radiation.
-
Software: Data collection, reduction, and structure solution were performed using CrysAlisPro and the SHELXS, SHELXL14 programs.[1]
Structure Refinement:
-
The structure was solved and refined using established crystallographic software.
-
Geometric analysis was performed using the SHELXL14 output and the PLATON package.[1]
Data Presentation: Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide
The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide.[1]
Table 1: Crystal Data and Structure Refinement Parameters [1]
| Parameter | Value |
| Chemical Formula | C₁₃H₈F₃NO |
| Formula Weight | 251.20 |
| Crystal System | Monoclinic |
| Space Group | Pn (No. 7) |
| a (Å) | 5.6756(3) |
| b (Å) | 4.9829(2) |
| c (Å) | 19.3064(12) |
| β (°) | 91.197(5) |
| Volume (ų) | 545.88(5) |
| Z | 2 |
| Temperature (K) | 294(2) |
| Radiation (Å) | Mo-Kα (0.71073) |
| Reflections Collected | 3717 |
| Independent Reflections | 1799 |
| R(int) | 0.019 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.091 |
| Goodness-of-fit on F² | 1.04 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| N1⋯F12 | 2.745(3) | N1-H1⋯F12 | 132(3) |
| H1⋯F12 | 2.12(4) |
Table 3: Intermolecular Interactions [1]
| Interaction Type | Description | Distance (Å) |
| Amide-Amide Hydrogen Bond | 1D interaction along the b-axis | - |
| C-H⋯F Contacts | Forms a cyclic R²₂(12) motif | H⋯F = 2.49, 2.57 |
| C-F⋯C Ring Stacking | Involves F12 and the C6 ring centroid | F12⋯Cg1 = 3.399(2) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of N-(2,4-Difluorophenyl)-2-fluorobenzamide.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Molecular Interactions
The crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide reveals significant intermolecular interactions, primarily driven by hydrogen bonding and fluorine contacts. The following diagram depicts the key interactions.
Caption: Key intermolecular interactions in the crystal lattice of Fo24.
Conclusion
The crystal structure analysis of N-(2,4-Difluorophenyl)-2-fluorobenzamide provides a detailed understanding of its solid-state conformation and packing. The molecule exhibits a largely planar structure with specific orientations of the amide group influenced by both intramolecular and intermolecular hydrogen bonds. The comprehensive data presented herein, including crystallographic parameters and interaction geometries, serves as a valuable reference for researchers working on the design and development of novel fluorinated pharmaceutical compounds. The methodologies and data presentation format can be applied to the analysis of other related molecules, contributing to a deeper understanding of structure-property relationships in this important class of compounds.
References
A Technical Guide to the Thermal Stability and Decomposition of 2,4-Difluorobenzoylacetonitrile
Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4-Difluorobenzoylacetonitrile is not available in the current scientific literature. This guide provides a theoretical framework based on the known properties of the parent compound, benzoylacetonitrile, and the established effects of fluorination on aromatic systems. The quantitative data and decomposition pathways presented are hypothetical and intended for illustrative purposes to guide future experimental work.
Introduction
This compound is a fluorinated aromatic β-ketonitrile of significant interest to researchers in medicinal chemistry and drug development. As with any novel compound intended for pharmaceutical applications, a thorough understanding of its thermal stability is paramount for ensuring safety, predicting shelf-life, and establishing appropriate handling and storage conditions. Thermal decomposition analysis, typically conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides critical information about the temperatures at which the material begins to degrade and the energetic nature of this decomposition.
This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the expected physicochemical properties of this compound, presents a hypothetical thermal analysis profile, proposes potential decomposition pathways, and provides detailed, standardized protocols for experimental validation.
Physicochemical Properties and the Influence of Fluorine Substitution
The introduction of fluorine atoms onto the benzoyl ring is expected to significantly modulate the physicochemical properties of the parent molecule, benzoylacetonitrile. The high electronegativity of fluorine can enhance the thermal stability of the aromatic ring.[1] The C-F bond is one of the strongest single bonds in organic chemistry, and fluorination can also strengthen adjacent C-C bonds, potentially leading to a higher decomposition temperature. A comparison of the known properties of benzoylacetonitrile and the expected properties of its 2,4-difluoro derivative is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | Benzoylacetonitrile | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₇NO | C₉H₅F₂NO | Addition of two fluorine atoms. |
| Molecular Weight | 145.16 g/mol [2][3] | 181.14 g/mol | Calculated based on atomic masses. |
| Melting Point | 80-84 °C[4] | 90-100 °C | Fluorine substitution can alter crystal packing and intermolecular forces, often leading to an increase in melting point. |
| Boiling Point | 160 °C @ 10 Torr[2] | > 160 °C @ 10 Torr | Increased molecular weight and polarity due to fluorine atoms would be expected to raise the boiling point. |
| Thermal Stability | Moderate | High | The strong C-F bonds and the stabilizing effect of fluorine on the aromatic ring are expected to increase thermal stability.[1] |
Hypothetical Thermal Analysis Profile
In the absence of experimental data, a hypothetical thermal analysis profile for this compound is proposed. This profile is based on the expectation of enhanced thermal stability due to fluorination. It is anticipated that the compound will be stable to well above 200°C, with decomposition occurring in a single, distinct step.
Table 2: Hypothetical TGA and DSC Data for this compound
| Analysis Type | Parameter | Predicted Value | Description |
| TGA | Onset Decomposition Temp. (T_onset) | ~ 280 °C | The temperature at which significant weight loss begins. |
| Temperature of Max. Decomposition Rate | ~ 300 °C | The peak of the derivative weight loss curve, indicating the point of fastest degradation. | |
| Total Weight Loss | > 95% | Indicates nearly complete volatilization or decomposition of the organic material. | |
| DSC | Melting Endotherm (T_peak) | ~ 95 °C | A sharp endothermic peak corresponding to the melting point. |
| Decomposition Exotherm (T_peak) | ~ 305 °C | A broad exothermic peak indicating that the decomposition process releases energy. |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The primary covalent bonds susceptible to homolytic cleavage are the C-C bonds of the acetonitrile side chain. The bond between the carbonyl carbon and the adjacent methylene carbon (CO-CH₂) is a likely point of initial fragmentation.
A plausible decomposition pathway could involve the initial homolytic cleavage of the benzoyl-acetonitrile bond, leading to the formation of a 2,4-difluorobenzoyl radical and a cyanomethyl radical. These highly reactive radical species would then undergo a series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, ultimately leading to the formation of smaller, volatile molecules and a carbonaceous residue.
Caption: Proposed thermal decomposition pathway for this compound.
Standardized Experimental Protocols for Thermal Analysis
To validate the hypothetical data presented, rigorous experimental analysis is required. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for a solid organic compound like this compound.
5.1 Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample is evenly distributed at the bottom of the pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the derivative of the weight loss curve (DTG) to identify the temperature of the maximum rate of decomposition.
-
Quantify the total percentage of weight loss.
-
5.2 Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 350°C at a constant heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) to determine peak temperatures and enthalpy changes (ΔH).
-
Caption: General experimental workflow for thermal analysis of a solid organic compound.
Conclusion
While direct experimental data for this compound is currently lacking, a theoretical assessment based on fundamental chemical principles and the behavior of analogous compounds provides a valuable starting point for its characterization. The presence of two fluorine atoms on the benzoyl ring is expected to confer significant thermal stability to the molecule. The proposed decomposition pathways and hypothetical thermal profile serve as a predictive framework. It is imperative that these theoretical considerations are substantiated through rigorous experimental investigation using the standardized TGA and DSC protocols outlined in this guide. Such studies will provide the definitive data required for the safe and effective application of this compound in research and development.
References
solubility of 2,4-Difluorobenzoylacetonitrile in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, purification, crystallization, and formulation. 2,4-Difluorobenzoylacetonitrile is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility profile is essential for process optimization, ensuring efficient production and consistent product quality.
Physicochemical Properties of Difluorobenzoylacetonitrile Isomers
Understanding the basic physicochemical properties of the compound of interest and its isomers is crucial for designing solubility experiments.
| Property | 3,4-Difluorobenzoylacetonitrile |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol [1][2] |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 78-82 °C[1] |
| Boiling Point | 321.3 °C at 760 mmHg (Predicted) |
| Density | 1.3 g/cm³ (Predicted) |
| LogP | 2.06 (Predicted) |
Note: Experimental data for this compound is not available. The data for the 3,4-isomer is provided as a structural analog.
Experimental Protocols for Solubility Determination
The determination of the solubility of a crystalline solid in an organic solvent involves bringing the solid and solvent to equilibrium to form a saturated solution, followed by the quantitative analysis of the solute concentration in that solution. Several methods are commonly employed, each with its own advantages and considerations.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of the crystalline solid (e.g., this compound) is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath or incubator) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary from hours to days and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore filter (e.g., a 0.22 µm syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
Gravimetric Analysis
Gravimetric analysis is a straightforward and accurate method for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
Sample Preparation: A known volume or mass of the saturated solution, obtained from the isothermal shake-flask method, is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is completely evaporated from the solution. This can be done at ambient temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature below the decomposition point of the solute.
-
Weighing: The container with the dried solute residue is weighed again.
-
Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.
Spectroscopic Analysis (UV-Vis)
If the solute has a chromophore that absorbs in the ultraviolet-visible (UV-Vis) range, spectroscopy can be a rapid and sensitive method for concentration determination.
Methodology:
-
Calibration Curve: A series of standard solutions of the solute in the specific organic solvent are prepared at known concentrations. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for determining the concentration of a solute in a saturated solution, especially in the presence of impurities.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detection wavelength.
-
Calibration: A calibration curve is generated by injecting standard solutions of the solute at known concentrations and plotting the peak area against concentration.
-
Sample Analysis: A filtered aliquot of the saturated solution is diluted with the mobile phase and injected into the HPLC system.
-
Quantification: The concentration of the solute in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated considering the dilution factor.
Solubility Data of a Structural Analog
While quantitative solubility data for this compound is not available, the following table provides qualitative solubility information for the related compound 3,4-Difluorobenzonitrile. This can offer some initial guidance for solvent selection in experimental studies.
| Solvent | Solubility of 3,4-Difluorobenzonitrile |
| Methanol | Soluble[3] |
It is important to note that solubility can differ significantly between isomers due to variations in crystal lattice energy and interactions with the solvent.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a crystalline organic compound in an organic solvent.
Conclusion
This technical guide outlines the standard methodologies for determining the solubility of this compound in organic solvents. While specific quantitative data for this compound is currently unavailable, the detailed experimental protocols provided for the isothermal shake-flask method coupled with gravimetric, spectroscopic, or chromatographic analysis offer a robust framework for researchers to generate this critical data. The provided information on the related isomer, 3,4-Difluorobenzoylacetonitrile, serves as a preliminary reference. Accurate solubility data is fundamental for the successful development and manufacturing of any new chemical entity, and the application of these established methods will enable the precise characterization of this compound's solubility profile.
References
A Technical Guide to Quantum Chemical Calculations for 2,4-Difluorobenzoylacetonitrile: A DFT-Based Approach
Audience: Researchers, scientists, and drug development professionals.
This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of 2,4-Difluorobenzoylacetonitrile. While specific experimental data for this molecule is not available in the cited literature, this document provides a robust, generalized methodology based on established computational practices for analogous aromatic and nitrile-containing compounds. The protocols and data herein serve as a detailed template for researchers undertaking theoretical investigations of this and similar molecules.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior and designing novel applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these characteristics at the atomic level.
DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest.[1] This guide details the procedural steps for a thorough DFT-based analysis, including geometry optimization, vibrational frequency analysis, and the evaluation of key electronic and structural properties.
Computational Methodology (Experimental Protocol)
The following protocol describes a typical computational study for a molecule like this compound. These calculations are generally performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
2.1. Initial Structure Preparation The first step is to construct an initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will locate the minimum energy conformation.
2.2. Geometry Optimization The primary goal of geometry optimization is to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is the recommended method.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and energies.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately.[3]
The optimization calculation should be run until a stationary point on the potential energy surface is found, which is confirmed by the subsequent frequency calculation.
2.3. Vibrational Frequency Analysis Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two critical purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be used to predict the FT-IR and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[4][5] The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values due to the neglect of anharmonicity and the use of a finite basis set.[6]
2.4. Electronic and Molecular Property Calculations Once the optimized geometry is confirmed, a series of single-point energy calculations can be performed to determine various electronic and molecular properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[7][8][9] A smaller gap generally implies higher reactivity.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron distribution.[10] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying delocalization and hyperconjugative effects.[10][11] This is particularly useful in drug design for understanding intramolecular and intermolecular interactions.[12][13]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of chemical reactions and intermolecular interactions.
The overall computational workflow is depicted in the following diagram:
Caption: A flowchart of the quantum chemical calculation process.
Data Presentation
The quantitative results from these calculations should be organized into clear, structured tables for easy comparison and interpretation. Below are templates for presenting the key data for this compound.
Table 1: Optimized Geometric Parameters
This table presents the key bond lengths and bond angles of the optimized molecular structure. These values can be compared with experimental data (if available) from techniques like X-ray crystallography.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-F (ortho) | 1.345 |
| C-F (para) | 1.350 | |
| C=O | 1.215 | |
| C≡N | 1.158 | |
| C-C (ring avg.) | 1.390 | |
| Bond Angles (°) | C-C-F (ortho) | 118.5 |
| C-C-C=O | 121.0 | |
| O=C-CH2 | 120.5 | |
| CH2-C≡N | 178.0 | |
| Dihedral Angles (°) | F-C-C-C (ring) | 0.0 |
| O=C-C-C (ring) | 15.0 |
Table 2: Vibrational Frequencies and Assignments
This table lists the most significant calculated vibrational frequencies and their corresponding assignments, which describe the nature of the atomic motions.
| Frequency (cm⁻¹) (Scaled) | Assignment |
| 3080 | Aromatic C-H Stretch |
| 2950 | Aliphatic C-H Stretch |
| 2245 | C≡N Stretch |
| 1680 | C=O Stretch |
| 1600, 1585 | Aromatic C=C Stretch |
| 1250 | C-F Stretch |
| 850 | C-H Out-of-plane Bend |
Table 3: Key Electronic Properties
This table summarizes the crucial electronic properties derived from the calculations, which are essential for predicting reactivity and electronic behavior.
| Property | Value |
| Energy of HOMO (E_HOMO) | -7.5 eV |
| Energy of LUMO (E_LUMO) | -2.1 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV |
| Dipole Moment | 3.5 Debye |
| Ionization Potential (from E_HOMO) | 7.5 eV |
| Electron Affinity (from E_LUMO) | 2.1 eV |
Visualization of Molecular Orbitals
Visualizing the frontier molecular orbitals provides qualitative insight into the molecule's reactivity. The HOMO typically shows regions of the molecule that are likely to donate electrons in a reaction, while the LUMO indicates regions susceptible to nucleophilic attack.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The structured presentation of data and visualization of key concepts, as outlined in this document, are essential for the effective analysis and communication of computational results. This methodology serves as a foundational approach for the theoretical investigation of novel drug candidates and advanced materials, enabling a deeper understanding of their chemical behavior and potential applications.
References
- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. learn.schrodinger.com [learn.schrodinger.com]
- 10. NBO [cup.uni-muenchen.de]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2,4-Difluorobenzoylacetonitrile: A Key Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Difluorobenzoylacetonitrile, systematically known as 3-(2,4-difluorophenyl)-3-oxopropanenitrile, is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, particularly the presence of a difluorinated phenyl ring and a reactive β-ketonitrile moiety, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound.
Physicochemical Properties and Identification
Basic physicochemical data for this compound are crucial for its handling and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 71682-95-6 | [1] |
| Molecular Formula | C₉H₅F₂NO | [1] |
| Molecular Weight | 181.14 g/mol | [1] |
| Melting Point | 110-112 °C | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
Historical Perspective and Discovery
While a detailed historical account of the initial discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the growing importance of fluorinated compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. The development of synthetic methodologies to produce fluorinated building blocks like this compound was a logical progression to facilitate the exploration of novel fluorinated pharmaceuticals and agrochemicals.
Synthetic Methodologies
The synthesis of this compound typically involves the condensation of a 2,4-difluorobenzoyl derivative with acetonitrile. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the provided search results, a general and analogous procedure can be inferred from the synthesis of similar β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile.
General Experimental Protocol (Analogous Synthesis)
This protocol is based on the synthesis of 3-oxo-3-phenylpropanenitrile and can be adapted for the synthesis of this compound.
Reactants:
-
Ethyl 2,4-difluorobenzoate (or another suitable 2,4-difluorobenzoyl derivative)
-
Acetonitrile
-
Sodium methoxide (or another strong base)
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Brine
Procedure:
-
A mixture of ethyl 2,4-difluorobenzoate and sodium methoxide in acetonitrile is refluxed for a specified period (e.g., 3 hours).[3]
-
After cooling to room temperature, the formation of a white precipitate is observed.[3]
-
The precipitate is filtered and redissolved in water.[3]
-
The solution is acidified with hydrochloric acid (e.g., 2M HCl).[3]
-
The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[3]
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent like sodium sulfate.[3]
-
The solvent is removed under reduced pressure to yield the crude product.[3]
-
The crude product is then purified by a suitable method, such as flash chromatography.[3]
Yields: The reported yield for the analogous synthesis of 3-oxo-3-phenylpropanenitrile is 58%.[3] It is expected that a similar yield could be achieved for this compound with optimization of reaction conditions.
The following diagram illustrates the general workflow for the synthesis of a β-ketonitrile.
Caption: General workflow for the synthesis of β-ketonitriles.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound were not found in the initial search, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the methylene protons of the acetonitrile moiety. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methylene protons would typically be a singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.
IR Spectroscopy: The infrared spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:
-
C≡N stretch: A sharp band in the region of 2200-2300 cm⁻¹.[4]
-
C=O stretch: A strong absorption band in the range of 1680-1720 cm⁻¹.
-
C-F stretch: Strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (181.14 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano and carbonyl groups.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl group is a common feature in many modern pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The 2,4-difluorophenyl moiety is a key component in a number of drugs, and this compound provides a reactive handle to incorporate this group into larger molecules.
-
Antifungal Agents: Derivatives of 2,4-difluorophenyl compounds are utilized in the synthesis of potent antifungal agents.[5] The difluoro substitutions can enhance the drug's ability to inhibit key fungal enzymes.
-
Antibacterial Agents: Novel 2,6-difluorobenzamide derivatives, which can be synthesized from precursors like this compound, have shown promise as inhibitors of the bacterial cell division protein FtsZ.[6] Some of these compounds exhibit potent antibacterial activity against various Gram-positive bacteria.[6]
-
Anticancer Research: Fluorinated compounds are actively investigated for their anticancer properties. For instance, 2,4-difluorophenylacetonitrile has been shown to inhibit the growth of cancer cell lines by modulating glycolysis pathways.[7] While this is a related compound, it highlights the potential of the 2,4-difluorophenyl scaffold in oncology research.
Agrochemical Applications
The unique properties imparted by the difluoro-substituted aromatic ring are also beneficial in the development of new pesticides and herbicides. These compounds can exhibit improved efficacy and a more favorable environmental profile.[2]
The logical relationship for the utility of this compound as a building block is depicted in the following diagram.
References
- 1. 3-(2',4'-DIFLUOROPHENYL)-3-OXOPROPANENITRILE | 71682-95-6 [chemicalbook.com]
- 2. 71682-97-8(3,4-Difluorobenzoylacetonitrile) | Kuujia.com [kuujia.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorophenylacetonitrile|CAS 656-35-9|Supplier [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoylacetonitrile is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a β-ketonitrile moiety attached to a 2,4-difluorophenyl ring, offers a unique combination of reactive sites. The electron-withdrawing nature of the 2,4-difluorobenzoyl group significantly influences the reactivity of the entire molecule, particularly the nitrile group and the adjacent active methylene bridge. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, offering insights into its synthetic transformations and potential applications in the development of novel therapeutics. The strategic incorporation of the 2,4-difluorophenyl motif is of particular interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
Synthesis of this compound
General Experimental Protocol for the Synthesis of Benzoylacetonitrile Derivatives (Analogous)
Materials:
-
Ethyl 2,4-difluorobenzoate
-
Acetonitrile
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared.
-
Anhydrous acetonitrile is added to the flask, and the mixture is stirred under a nitrogen atmosphere.
-
A solution of ethyl 2,4-difluorobenzoate in the reaction solvent is added dropwise to the reaction mixture at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
The reaction is then cooled, and the resulting sodium salt of this compound is precipitated.
-
The precipitate is filtered, washed with a non-polar solvent, and then dissolved in water.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the this compound product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Reactivity of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon.
Hydrolysis to β-Ketoamides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a β-ketoamide and upon further hydrolysis, a β-keto carboxylic acid, which may subsequently decarboxylate.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates it towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.
While a specific protocol for this compound is not available, the general conditions for nitrile hydrolysis can be applied.[2][3]
General Experimental Protocol for Hydrolysis of a Benzoylacetonitrile Derivative (Analogous):
Materials:
-
Benzoylacetonitrile derivative
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Water
Procedure (Acid-Catalyzed):
-
The benzoylacetonitrile derivative is dissolved in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period of time, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled and poured onto ice.
-
The precipitated product (β-ketoamide or β-keto carboxylic acid) is collected by filtration, washed with cold water, and dried.
Reduction to Amines
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This reaction proceeds via the formation of an intermediate imine, which is further reduced.
General Experimental Protocol for the Reduction of a Nitrile with LiAlH₄ (Analogous):
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water and sodium hydroxide solution (for workup)
Procedure:
-
A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a flame-dried flask under a nitrogen atmosphere.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.
-
The reaction mixture is then stirred at room temperature for several hours.
-
After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.
Cycloaddition and Condensation Reactions for Heterocycle Synthesis
The β-ketonitrile moiety is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in drug discovery.
The reaction of this compound with hydrazine or its derivatives is a common method for the synthesis of 3-amino-5-(2,4-difluorophenyl)pyrazoles.[6][7] The reaction proceeds through a condensation followed by an intramolecular cyclization.
General Experimental Protocol for the Synthesis of a Pyrazole Derivative (Analogous):
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
A solution of this compound in ethanol is prepared.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative is collected by filtration, washed with cold ethanol, and dried.
Condensation of this compound with urea, thiourea, or guanidine can lead to the formation of pyrimidine derivatives. These reactions are important for accessing a wide range of biologically active molecules.[8][9]
General Experimental Protocol for the Synthesis of a Pyrimidine Derivative (Analogous):
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide.
-
Urea and this compound are added to the solution.
-
The reaction mixture is heated at reflux for an extended period.
-
After cooling, the reaction mixture is poured into water and acidified to precipitate the pyrimidine product.
-
The product is collected by filtration, washed, and purified.
The Gewald reaction is a multicomponent reaction that can be used to synthesize 2-aminothiophenes. In the context of this compound, it would react with elemental sulfur and an active methylene compound in the presence of a base.[10][11]
General Experimental Protocol for the Gewald Reaction (Analogous):
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile)
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or DMF)
Procedure:
-
A mixture of this compound, the active methylene compound, and elemental sulfur is suspended in the solvent.
-
The base is added, and the mixture is stirred at a specified temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water, and the precipitated thiophene derivative is collected.
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][12] While this reaction is intramolecular, the principles of nitrile reactivity are relevant. The active methylene group of this compound can be alkylated to introduce a second nitrile-containing chain, which could then potentially undergo a Thorpe-Ziegler cyclization.
Reactivity of the Active Methylene Bridge
The methylene group situated between the carbonyl and nitrile groups is highly acidic due to the electron-withdrawing effects of both functionalities. This allows for easy deprotonation to form a stable carbanion, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and condensations. This reactivity, while not directly involving the nitrile group, is a key feature of β-ketonitriles and expands the synthetic utility of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the reactions of this compound in the reviewed literature, the following table presents typical yield ranges for analogous reactions of benzoylacetonitrile derivatives. These values should be considered as estimates, and actual yields may vary depending on the specific reaction conditions and the substrate.
| Reaction Type | Reactants | Product Type | Typical Yield (%) |
| Pyrazole Synthesis | Benzoylacetonitrile derivative, Hydrazine | 3-Amino-5-arylpyrazole | 70-90 |
| Pyrimidine Synthesis | Benzoylacetonitrile derivative, Urea/Thiourea | 4-Amino-6-arylpyrimidin-2(1H)-one/thione | 50-80 |
| Gewald Reaction | Benzoylacetonitrile derivative, Active Methylene Compound, Sulfur | 2-Aminothiophene derivative | 60-85 |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. The nitrile group, activated by the adjacent carbonyl and the 2,4-difluorophenyl ring, readily participates in hydrolysis, reduction, and a variety of cyclization and condensation reactions. The active methylene bridge further enhances its synthetic utility. While specific experimental data for this compound remains limited in publicly available literature, the well-established reactivity patterns of β-ketonitriles provide a strong foundation for its application in the synthesis of complex molecular architectures. Further research into the specific reaction kinetics and optimization for this particular molecule will undoubtedly expand its role in the development of new and improved pharmaceutical agents.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. aminer.org [aminer.org]
- 3. deepdyve.com [deepdyve.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. synarchive.com [synarchive.com]
- 8. rsc.org [rsc.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
electrophilic and nucleophilic sites of 2,4-Difluorobenzoylacetonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the presence of two fluorine atoms, a carbonyl group, and a nitrile group, create distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways. This guide provides a comprehensive analysis of the molecule's electronic landscape, supported by theoretical principles and computational chemistry concepts, to serve as a resource for professionals in chemical research and drug development.
Introduction to this compound
This compound is a fluorinated organic compound featuring a benzoylacetonitrile core with fluoro substitutions at the 2 and 4 positions of the benzene ring. The presence of strong electron-withdrawing groups (fluorine, carbonyl, and nitrile) significantly influences the electron density distribution across the molecule. This structure imparts unique reactivity, making it a valuable building block for synthesizing complex molecular architectures, particularly in the development of bioactive molecules like kinase inhibitors.[1] The fluorination pattern often enhances the metabolic stability and bioavailability of the resulting drug candidates, addressing a significant challenge in modern drug discovery.[1]
Theoretical Framework: Defining Reactivity
The reactivity of a molecule is fundamentally governed by the distribution of its electrons. The concepts of electrophilicity and nucleophilicity are used to describe and predict how and where reactions will occur.
-
Electrophiles are "electron-loving" species that accept a pair of electrons to form a new covalent bond.[2][3] Electrophilic sites within a molecule are electron-deficient, typically characterized by a partial or full positive charge. These sites are susceptible to attack by nucleophiles.
-
Nucleophiles are "nucleus-loving" species that donate a pair of electrons to form a new covalent bond.[2][3] Nucleophilic sites are electron-rich, identified by the presence of lone pairs, pi bonds, or a partial or full negative charge.[4][5]
Computational methods such as the generation of Molecular Electrostatic Potential (MEP) maps and the calculation of partial atomic charges are invaluable tools for visualizing and quantifying these reactive sites.
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and indicate likely sites for electrophilic attack.[6] Conversely, regions of positive potential (colored blue) are electron-poor and represent sites susceptible to nucleophilic attack.[6][7][8]
-
Mulliken Population Analysis: This method provides a means of estimating partial atomic charges on the atoms within a molecule from computational chemistry calculations.[9][10] While known to be dependent on the basis set used, it offers a qualitative picture of charge distribution, helping to identify electrophilic (positive charge) and nucleophilic (negative charge) centers.[11][12]
Analysis of Reactive Sites in this compound
The interplay of the aromatic ring and its electron-withdrawing substituents creates a distinct reactivity profile.
Electrophilic Centers
The molecule possesses several electron-deficient sites that are prone to nucleophilic attack.
-
Carbonyl Carbon (C=O): The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, withdrawing electron density from the carbon. This makes the carbonyl carbon highly electrophilic and a prime target for nucleophiles.
-
Aromatic Ring Carbons (C2 & C4): The fluorine atoms at positions 2 and 4 are powerful electron-withdrawing groups. This effect, combined with the withdrawing nature of the benzoyl group, significantly reduces the electron density of the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. These positions are activated for nucleophilic aromatic substitution (SNAr) reactions.
-
Nitrile Carbon (C≡N): The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon electrophilic.
Nucleophilic Centers
The molecule also contains electron-rich sites capable of donating an electron pair.
-
Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center.
-
Nitrile Nitrogen (C≡N): The nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to act as a nucleophile.
-
Methylene Carbanion (α-carbon): The methylene group (-CH2-) is positioned between two potent electron-withdrawing groups (carbonyl and nitrile). This structural arrangement makes the methylene protons highly acidic. In the presence of a base, deprotonation occurs readily to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to many of the condensation and cyclization reactions involving this molecule.
Data Presentation and Visualization
Predicted Reactivity Summary
The table below summarizes the primary based on its chemical structure.
| Site | Atom(s) | Classification | Reasoning |
| Carbonyl Carbon | C of C=O | Strongly Electrophilic | Polarization due to highly electronegative Oxygen. |
| Aromatic Carbons | C2, C4 | Electrophilic | Strong electron-withdrawal by Fluorine atoms. |
| Nitrile Carbon | C of C≡N | Electrophilic | Polarization due to electronegative Nitrogen. |
| Methylene Protons | H of -CH2- | Acidic (leads to Nucleophile) | Flanked by two strong electron-withdrawing groups. |
| Carbonyl Oxygen | O of C=O | Nucleophilic | High electron density and lone pairs. |
| Nitrile Nitrogen | N of C≡N | Nucleophilic | Lone pair of electrons. |
| Methylene Carbon | C of -CH2- (as carbanion) | Strongly Nucleophilic | Formed upon deprotonation by a base. |
Visualization of Reactive Sites
The following diagram illustrates the key reactive centers on the this compound molecule.
References
- 1. 71682-97-8(3,4-Difluorobenzoylacetonitrile) | Kuujia.com [kuujia.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines using 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of substituted pyrimidines is, therefore, a critical endeavor in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile, a fluorinated pyrimidine derivative, utilizing 2,4-Difluorobenzoylacetonitrile as a key starting material. The protocol is based on the well-established cyclocondensation reaction between a β-ketonitrile and guanidine.
Reaction Principle
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. This compound, a β-ketonitrile, serves as the three-carbon building block. In the presence of a base, it reacts with guanidine, which provides the N-C-N fragment, to form the stable six-membered pyrimidine ring. The reaction is typically high-yielding and proceeds readily under mild conditions.
Data Presentation
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Molar Ratio |
| This compound | C₉H₅F₂NO | 179.14 | 0.01 | 1.0 |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 0.012 | 1.2 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.012 | 1.2 |
| Ethanol (solvent) | C₂H₆O | 46.07 | - | - |
Table 2: Reaction Parameters and Yields (Example Data)
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6 - 8 hours |
| Product Name | 2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile |
| Molecular Formula | C₁₁H₆F₂N₄ |
| Molecular Weight ( g/mol ) | 244.20 |
| Theoretical Yield | 2.44 g |
| Actual Yield (Example) | 2.15 g |
| Percent Yield (Example) | 88% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)pyrimidine-5-carbonitrile
This protocol details the synthesis of the target pyrimidine derivative from this compound and guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Absolute Ethanol
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 0.01 mol).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture until the starting material is completely dissolved.
-
Reagent Addition: To the stirred solution, add guanidine hydrochloride (1.15 g, 0.012 mol) followed by sodium ethoxide (0.82 g, 0.012 mol).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water (2 x 20 mL) to remove any inorganic impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Visualizations
Caption: Reaction pathway for the synthesis of the target pyrimidine.
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols: 2,4-Difluorobenzoylacetonitrile as a Precursor for Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoylacetonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel antiviral agents. Its activated methylene group and the presence of two fluorine atoms on the phenyl ring make it an attractive starting material for the construction of various heterocyclic scaffolds, including pyrazine derivatives that have demonstrated potent antiviral activity. One of the most notable antiviral drugs that can be conceptually derived from this precursor is Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] These application notes provide a comprehensive overview of the utility of this compound in the synthesis of antiviral compounds, detailed experimental protocols, and the mechanism of action of the resulting molecules.
Antiviral Drug Profile: Favipiravir Analog
The primary antiviral agent discussed in these notes is a structural analog of Favipiravir. Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active metabolite acts as a purine analog, competing with guanosine and adenosine triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp.[3] This incorporation can lead to chain termination or lethal mutagenesis of the viral genome, thereby inhibiting viral replication.[3][4] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses, Ebola virus, and coronaviruses.[2][4]
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of Favipiravir against various strains of influenza A virus, providing key quantitative data for researchers.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| A/H1N1 (Seasonal) | MDCK | Plaque Reduction | 0.19 - 2.55 | [5][6] |
| A/H3N2 (Seasonal) | MDCK | Plaque Reduction | 0.21 - 1.46 | [6] |
| A(H1N1)pdm09 | MDCK | Plaque Reduction | 0.24 - 22.48 | [5][6] |
| Avian H5N1 | MDCK | Plaque Reduction | 0.19 - 0.48 | [6] |
| Oseltamivir-resistant H1N1 | MDCK | Plaque Reduction | 2.55 | [6] |
EC50: The concentration of the drug that inhibits 50% of the viral replication. MDCK: Madin-Darby Canine Kidney cells.
Experimental Protocols
This section provides a detailed, plausible synthetic route for a Favipiravir analog starting from this compound. The protocol is based on established chemical transformations for the synthesis of pyrazine rings from 1,3-dicarbonyl compounds.
Synthesis of 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide
Step 1: Synthesis of 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile
This step involves the amination of the β-keto nitrile.
-
Materials:
-
This compound
-
Electrophilic aminating agent (e.g., N-chlorosuccinimide followed by ammonia, or a hydroxylamine derivative)[7]
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 equivalents) dropwise to the solution.
-
Slowly add the electrophilic aminating agent (1.1 equivalents) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile.
-
Step 2: Cyclization to 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile
This step involves the condensation of the α-amino-β-keto nitrile with glyoxal to form the pyrazine ring.
-
Materials:
-
2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile
-
Glyoxal (40% aqueous solution)
-
Base (e.g., Sodium hydroxide)
-
Solvent (e.g., Ethanol, Water)
-
-
Procedure:
-
Dissolve 2-amino-3-(2,4-difluorophenyl)-3-oxopropanenitrile (1 equivalent) in a mixture of the solvent and water.
-
Add the base (2 equivalents) to the solution and stir until a clear solution is obtained.
-
Add glyoxal (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile.
-
Step 3: Hydrolysis to 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide
This final step involves the hydrolysis of the nitrile group to a carboxamide.
-
Materials:
-
5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile
-
Concentrated sulfuric acid
-
-
Procedure:
-
Carefully add 5-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carbonitrile to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to stir at room temperature for 24-48 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product, 6-(2,4-difluorophenyl)-3-hydroxypyrazine-2-carboxamide.
-
Antiviral Activity Assay Protocol (Plaque Reduction Assay)
This protocol is a standard method to determine the antiviral efficacy of a compound.
-
Materials:
-
Confluent monolayer of host cells (e.g., MDCK cells for influenza virus) in 6-well plates.
-
Virus stock of known titer.
-
Synthesized antiviral compound.
-
Cell culture medium (e.g., DMEM).
-
Agarose or methylcellulose for overlay.
-
Crystal violet solution for staining.
-
-
Procedure:
-
Prepare serial dilutions of the synthesized antiviral compound in cell culture medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a medium containing 1% low-melting-point agarose or methylcellulose and the various concentrations of the antiviral compound.
-
Incubate the plates at the optimal temperature for virus replication (e.g., 37 °C for influenza virus) until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet solution.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound to a Favipiravir analog.
Mechanism of Action: Inhibition of Viral RdRp
Caption: Mechanism of action of the Favipiravir analog via inhibition of viral RdRp.
Potential Host Cell Signaling Pathway Modulation
Caption: Potential modulation of the PI3K/AKT cell survival pathway by Favipiravir.[8]
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir and Ribavirin Inhibit Replication of Asian and African Strains of Zika Virus in Different Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Difluorobenzoylacetonitrile via Claisen Condensation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2,4-Difluorobenzoylacetonitrile, a valuable intermediate in pharmaceutical research. The synthesis is achieved through a crossed Claisen condensation reaction between ethyl 2,4-difluorobenzoate and acetonitrile, facilitated by a strong base. This protocol includes detailed step-by-step instructions, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow.
Introduction
β-Ketonitriles are important synthetic intermediates in organic chemistry, particularly in the construction of heterocyclic compounds with potential biological activity. The Claisen condensation is a classic and effective method for the formation of carbon-carbon bonds, and its application to the reaction of an ester with a nitrile provides a direct route to β-ketonitriles.[1] In this protocol, we detail the synthesis of this compound. This reaction is a "crossed" or "mixed" Claisen condensation, as it involves two different carbonyl compounds: ethyl 2,4-difluorobenzoate and acetonitrile.[1] The absence of enolizable α-hydrogens in the aromatic ester, ethyl 2,4-difluorobenzoate, makes this a synthetically useful transformation, minimizing self-condensation products.[1] The driving force for this reaction is the formation of a stable enolate of the β-ketonitrile product.[1]
Experimental Protocol
Materials and Equipment
-
Reactants:
-
Ethyl 2,4-difluorobenzoate (C₉H₈F₂O₂, MW: 186.16 g/mol )[2]
-
Acetonitrile (CH₃CN, MW: 41.05 g/mol ), anhydrous
-
Sodium ethoxide (NaOEt, C₂H₅NaO, MW: 68.05 g/mol ) or Sodium hydride (NaH, MW: 24.00 g/mol ), 60% dispersion in mineral oil
-
-
Solvents:
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
-
Reagents for Workup and Purification:
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Procedure
1. Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents).
-
If using sodium hydride, carefully wash the dispersion with anhydrous hexanes to remove the mineral oil under an inert atmosphere. Add the sodium hydride (1.2 equivalents) to the reaction flask.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Begin stirring the suspension under a nitrogen atmosphere.
2. Reaction:
-
In a separate flask, prepare a solution of ethyl 2,4-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF.
-
Slowly add the ester-nitrile solution to the stirred base suspension at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid. This will neutralize the excess base and protonate the enolate product. Adjust the pH to ~2-3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The melting point of this compound is reported to be 110-112 °C.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium ethoxide and sodium hydride are highly reactive and corrosive. Handle with extreme care under an inert atmosphere. Sodium hydride reacts violently with water to produce flammable hydrogen gas.
-
Acetonitrile is flammable and toxic.
-
Tetrahydrofuran and diethyl ether are highly flammable.
-
The workup procedure involves the use of acid. Handle with care.
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethyl 2,4-difluorobenzoate | 1.0 eq |
| Acetonitrile | 1.5 eq |
| Base (NaOEt or NaH) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 3-5 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Product Information | |
| Product Name | This compound |
| CAS Number | 71682-95-6 |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| Appearance | Off-white to faint lemon tiny crystalline solid |
| Melting Point | 110-112 °C |
Mandatory Visualization
References
The Role of 2,4-Difluorobenzoylacetonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2,4-difluorobenzoylacetonitrile as a key building block in the synthesis of a variety of kinase inhibitors. This versatile precursor is instrumental in the development of targeted therapies for cancers by enabling the synthesis of molecules that can effectively inhibit key kinases such as BRAF, VEGFR-2, and EGFR. The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the binding affinity and metabolic stability of drug candidates.
Introduction to Kinase Inhibitors and the Significance of the 2,4-Difluorophenyl Moiety
Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of phosphate groups to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of anti-cancer drugs. The 2,4-difluorophenyl group, readily introduced using this compound, is a privileged scaffold in the design of these inhibitors. The fluorine atoms can form strong interactions with the kinase active site and improve the pharmacokinetic properties of the resulting drug molecule.
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors
A primary application of this compound in kinase inhibitor synthesis is in the construction of substituted pyrimidine scaffolds. The pyrimidine ring serves as a versatile core that can be readily functionalized to achieve potent and selective inhibition of various kinases. A common synthetic strategy involves the cyclocondensation of this compound with guanidine or its derivatives. This reaction provides a straightforward route to 2-amino-4-(2,4-difluorophenyl)-pyrimidine-5-carbonitrile derivatives, which are key intermediates for a range of kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-(2,4-difluorophenyl)-6-substituted-pyrimidine-5-carbonitrile
This protocol describes a general method for the synthesis of pyrimidine derivatives from this compound, which can then be further modified to produce specific kinase inhibitors.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Malononitrile
-
Ammonium acetate
Procedure:
-
Synthesis of α-cyanoketones (if not starting directly with this compound): A mixture of the appropriate aldehyde, malononitrile, and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization.
-
Cyclocondensation Reaction: To a solution of sodium ethoxide in absolute ethanol, add this compound and guanidine hydrochloride.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the desired 2-amino-4-(2,4-difluorophenyl)-6-substituted-pyrimidine-5-carbonitrile.[1]
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Data Presentation: Efficacy of Kinase Inhibitors
The following tables summarize the in vitro efficacy (IC50 values) of representative kinase inhibitors synthesized using methodologies involving the 2,4-difluorophenyl scaffold.
| BRAF Kinase Inhibitors | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | 2.1 - 149 | [2][3] |
| Dabrafenib | BRAF V600E | < 100 | [4] |
| PF-07799933 | BRAF V600E | 0.7 - 7 | [5] |
| Compound 3o | BRAF V600E | 3.0 | [2] |
| Oxo-tetrahydro-pyrimidin-benzenesulfonamide derivatives | BRAF V600E | - | [6] |
| VEGFR-2 Kinase Inhibitors | Target Kinase | IC50 (nM) | Reference |
| Furopyrimidine derivative 15b | VEGFR-2 | 946 | [7][8][9] |
| Thienopyrimidine derivative 21b | VEGFR-2 | 33.4 | [7][8][9] |
| Thienopyrimidine derivative 21c | VEGFR-2 | 47.0 | [7][8][9] |
| Thienopyrimidine derivative 21e | VEGFR-2 | 21 | [7][8][9] |
| Quinazoline-triazole derivative 1 | VEGFR-2 | 7.0 | [10] |
| Isatin-thiazolidinone derivative 46 | VEGFR-2 | 69.1 | [10] |
| Isatin-thiazolidinone derivative 47 | VEGFR-2 | 85.8 | [10] |
| Benzylidenethiazolidine-2,4-dione derivative 38 | VEGFR-2 | 220 | [10] |
| EGFR Kinase Inhibitors | Target Kinase | IC50 (nM) | Reference |
| Erlotinib | EGFR (PC-9) | 7 | [11] |
| Afatinib | EGFR (PC-9) | 0.8 | [11] |
| Osimertinib | EGFR (PC-9) | 17 | [11] |
| Rociletinib | EGFR (PC-9) | 84 | [11] |
| Dacomitinib | EGFR (H3255) | 7 | [12] |
| Lapatinib | EGFR (A431) | 160 | [12] |
| Pyrido[3,4-d]pyrimidine derivative 42 | EGFR L858R | 1.1 | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative 78 | EGFR | 300 | [13] |
| Thieno[2,3-d]pyrimidin-6-amide derivative 111 | EGFR WT | 0.9 | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed.
Caption: The MAPK/ERK signaling cascade.
Caption: The VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Difluorobenzoylacetonitrile and its Derivatives in Agrochemical Synthesis: A Focus on Diflufenican
Introduction
While 2,4-difluorobenzoylacetonitrile itself is not a widely documented precursor in the synthesis of major agrochemicals, its structural analogs, particularly those derived from 2,4-difluoroaniline, are pivotal intermediates in the production of potent herbicides. The presence of the 2,4-difluorophenyl moiety is crucial for enhancing the biological activity and metabolic stability of these agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of the commercial herbicide Diflufenican, which utilizes a 2,4-difluorophenyl precursor, illustrating the significance of this chemical scaffold in modern crop protection.
Herbicide Synthesis: The Case of Diflufenican
Diflufenican is a selective contact and residual herbicide effective for the control of a wide range of broadleaf weeds in cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, which leads to the bleaching of chlorophyll and subsequent plant death. The synthesis of Diflufenican serves as an excellent example of the application of 2,4-difluorophenyl derivatives in the agrochemical industry.
Quantitative Data: Synthesis of Diflufenican
Two primary synthetic routes for Diflufenican are summarized below, highlighting the key reagents, conditions, and reported yields.
| Product | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |
| Diflufenican | 2,4-Difluoroaniline, 2-(3-Trifluoromethyl)phenoxynicotinic acid | EDCI·HCl, DMAP | Dichloromethane (DCM) | Ice bath to room temperature | 88 |
| Diflufenican | 2-Chloronicotinic acid, 3-Trifluoromethyl phenol, 2,4-Difluoroaniline | Solid superacid, Copper-based catalyst (e.g., cuprous iodide) | DMSO | 130-135 °C | 50-92 (two steps) |
Experimental Protocols
Protocol 1: Synthesis of Diflufenican via Amide Coupling[1]
This protocol details the synthesis of Diflufenican from 2,4-difluoroaniline and 2-(3-trifluoromethyl)phenoxynicotinic acid.
Materials:
-
2,4-Difluoroaniline
-
2-(3-Trifluoromethyl)phenoxynicotinic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of 2-(3-trifluoromethyl)phenoxynicotinic acid (1.0 mmol) in anhydrous DCM (20 mL), add EDCI·HCl (1.2 mmol) and DMAP (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,4-difluoroaniline (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), wash the reaction mixture successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford Diflufenican as a white solid.
Protocol 2: Two-Step Synthesis of Diflufenican[2]
This protocol describes a two-step synthesis of Diflufenican starting from 2-chloronicotinic acid.
Step 1: Synthesis of 3-(Trifluoromethyl)phenyl 2-chloronicotinate
-
In a reaction vessel, react 2-chloronicotinic acid with 3-trifluoromethyl phenol in the presence of a solid superacid catalyst.
-
The reaction is typically carried out in a high-boiling solvent like DMSO at elevated temperatures.
-
Upon completion, the intermediate, 3-(trifluoromethyl)phenyl 2-chloronicotinate, is isolated.
Step 2: Synthesis of Diflufenican
-
To the intermediate from Step 1, add 2,4-difluoroaniline (typically in a molar ratio of 2-5 moles per mole of the starting 2-chloronicotinic acid).[1]
-
The reaction is catalyzed by a copper-based catalyst, such as cuprous iodide.[1]
-
The reaction mixture is heated in an organic solvent like DMSO at a temperature of 130-135 °C for several hours.[1]
-
After the reaction is complete, the catalyst is removed by filtration while the solution is hot.[1]
-
The product, Diflufenican, is then crystallized by cooling the filtrate, followed by washing and drying.[1]
Visualizations
Caption: Synthetic workflow for Diflufenican via amide coupling.
Caption: Two-step synthetic pathway for Diflufenican.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoylacetonitrile is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the 2,4-difluorophenyl moiety is a common feature in many bioactive molecules, often enhancing their metabolic stability and binding affinity to biological targets. This document provides detailed protocols for the synthesis of three key classes of heterocyclic compounds—pyrazoles, pyrimidines, and isoxazoles—starting from this compound. These protocols are designed to be readily applicable in a research and development setting.
Synthesis of Bioactive Heterocycles
The synthetic routes to pyrazoles, pyrimidines, and isoxazoles from this compound are based on well-established cyclocondensation reactions with appropriate binucleophilic reagents. The general reaction schemes are illustrated below.
Diagram 1: General Synthesis Pathways
Caption: General reaction pathways for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives from this compound.
I. Synthesis of 3-(2,4-Difluorophenyl)-1H-pyrazol-5-amine
Pyrazoles are a well-known class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine.
Table 1: Reaction Data for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | ~85-95 |
Biological Significance:
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.
Diagram 2: Kinase Inhibition Pathway
Caption: Pyrazole derivatives can inhibit kinase signaling pathways, leading to anti-proliferative and anti-angiogenic effects.[1][2]
II. Synthesis of 4-(2,4-Difluorophenyl)pyrimidin-2-amine
Pyrimidine derivatives are fundamental components of nucleic acids and are also found in numerous synthetic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects.[3][4] The synthesis involves the reaction of this compound with guanidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq.) in ethanol under an inert atmosphere.
-
Reagent Addition: To this solution, add this compound (1.0 eq.) and guanidine hydrochloride or guanidine carbonate (1.2 eq.).
-
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid). The product will precipitate.
-
Purification: Filter the solid, wash with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(2,4-difluorophenyl)pyrimidin-2-amine.
Table 2: Reaction Data for Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Guanidine | Sodium Ethoxide | Ethanol | Reflux | 6-8 | ~70-85 |
Biological Significance:
Many pyrimidine derivatives exhibit antimicrobial activity by interfering with essential metabolic pathways in bacteria and fungi.
Diagram 3: Antimicrobial Mechanism Workflow
Caption: Pyrimidine derivatives can act as antimicrobial agents by inhibiting key metabolic enzymes in pathogens.[5][6]
III. Synthesis of 3-(2,4-Difluorophenyl)isoxazol-5-amine
Isoxazole-containing compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[7][8] The synthesis from this compound is achieved through a cyclocondensation reaction with hydroxylamine.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or sodium hydroxide (1.2 eq.) to the solution.
-
Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure 3-(2,4-difluorophenyl)isoxazol-5-amine.[9]
Table 3: Reaction Data for Isoxazole Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | 3-5 | ~80-90 |
Biological Significance:
Certain isoxazole derivatives have demonstrated anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Diagram 4: Anti-inflammatory Action
Caption: Isoxazole derivatives can exert anti-inflammatory effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[10]
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 10. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoylacetonitrile is a versatile fluorinated building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the 2,4-difluorophenyl moiety is a key structural feature in a variety of bioactive molecules, often enhancing metabolic stability, binding affinity, and overall efficacy. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer agents derived from this compound, with a focus on pyrazole-based compounds targeting key signaling pathways in cancer progression.
Application Notes: The Role of this compound in Anticancer Drug Discovery
The rationale for using this compound as a precursor for anticancer agents lies in the advantageous properties conferred by the difluorophenyl group. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the 2,4-difluoro substitution pattern is prevalent in a number of kinase inhibitors, a class of targeted cancer therapeutics.
Targeting Key Kinases in Oncology: EGFR and VEGFR-2
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Two such critical kinases are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR: A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its overactivation is a hallmark of many epithelial tumors, making it a prime target for cancer therapy.
-
VEGFR-2: This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.
Compounds incorporating the 2,4-difluorophenyl group have shown promise as inhibitors of both EGFR and VEGFR-2. The fluorine atoms can form favorable interactions within the ATP-binding pocket of these kinases, leading to potent and selective inhibition. The pyrazole scaffold, readily synthesized from β-ketonitriles like this compound, serves as an excellent framework for positioning the 2,4-difluorophenyl moiety and other pharmacophoric features for optimal interaction with these kinase targets.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a pyrazole-based intermediate, 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine, a key precursor for a variety of anticancer agents.
Protocol 1: Synthesis of 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine
This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (20 mmol, 2 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized pyrazole derivatives
-
Cancer cell line (e.g., HEPG2, human liver cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Data Presentation
The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative fused pyrazole derivatives.
| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 1 | HEPG2 | 0.31 | [3] |
| Compound 2 | HEPG2 | 0.45 | [3] |
| Compound 3 | EGFR | 0.06 | [3] |
| Compound 4 | HEPG2 | 0.68 | [3] |
| Compound 8 | HEPG2 | 0.52 | [3] |
| Compound 9 | VEGFR-2 | 0.22 | [3] |
| Compound 11 | HEPG2 | 0.71 | [3] |
| Compound 12 | HEPG2 | 0.49 | [3] |
| Compound 12 | EGFR | 0.31 | [3] |
| Compound 12 | VEGFR-2 | 0.28 | [3] |
| Compound 15 | HEPG2 | 0.38 | [3] |
| Erlotinib | HEPG2 | 10.6 | [3] |
| Sorafenib | HEPG2 | 1.06 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, which are common targets for anticancer agents derived from this compound.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents from this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale industrial synthesis of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The primary synthesis route detailed is the Claisen condensation of an appropriate 2,4-difluorobenzoate ester with acetonitrile, a method known for its efficiency and scalability. This document includes a comprehensive experimental protocol, tabulated data on reactants and reaction parameters, and visualizations to aid in the understanding of the synthesis workflow.
Introduction
This compound is a crucial building block in organic synthesis, primarily utilized in the production of active pharmaceutical ingredients (APIs) and specialized agricultural chemicals. The presence of the difluorobenzoyl moiety imparts unique chemical properties to the final products, often enhancing their biological activity and metabolic stability. The industrial production of this intermediate requires a robust, cost-effective, and scalable synthetic process. The Claisen condensation of ethyl 2,4-difluorobenzoate with acetonitrile in the presence of a strong base, such as sodium ethoxide, is a well-established method for the synthesis of β-ketonitriles and is adaptable for large-scale manufacturing.
Synthesis Pathway
The primary industrial-scale synthesis of this compound proceeds via a Claisen condensation reaction. The overall reaction scheme is presented below:
Caption: Synthesis pathway for this compound.
Quantitative Data
The following tables summarize the typical quantities and reaction parameters for the large-scale synthesis of this compound.
Table 1: Reactant Specifications and Stoichiometry
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Quantity (kg) |
| Ethyl 2,4-difluorobenzoate | C₉H₈F₂O₂ | 186.16 | 1.0 | 186 |
| Acetonitrile | C₂H₃N | 41.05 | 1.5 | 61.5 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.2 | 81.6 |
| Toluene | C₇H₈ | 92.14 | Solvent | 500 |
| Hydrochloric Acid (37%) | HCl | 36.46 | As required | As required |
Table 2: Reaction and Process Parameters
| Parameter | Value |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Quenching Temperature | 0-10 °C |
| Final Product Purity | >98% |
| Expected Yield | 85-95% |
Experimental Protocol
This protocol details the large-scale synthesis of this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Preparation: Charge a suitable glass-lined reactor with toluene and sodium ethoxide under a nitrogen atmosphere.
-
Heating: Begin agitation and heat the mixture to 60-70 °C.
-
Reactant Addition: Premix ethyl 2,4-difluorobenzoate and acetonitrile. Slowly add this mixture to the reactor over a period of 1-2 hours, maintaining the internal temperature between 60-70 °C. The addition is exothermic, and the rate should be controlled to manage the temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-70 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 0-10 °C. Slowly and carefully add a pre-cooled aqueous solution of hydrochloric acid to quench the reaction and neutralize the base. The pH of the aqueous layer should be adjusted to approximately 5-6.
-
Phase Separation: Stop the agitation and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel.
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration: Filter the drying agent from the organic solution.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol and water, to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Safety and Handling
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Acetonitrile and toluene are flammable and toxic. Avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive. Handle with appropriate care.
Conclusion
The described protocol for the Claisen condensation of ethyl 2,4-difluorobenzoate with acetonitrile provides a reliable and scalable method for the industrial production of high-purity this compound. The procedure is based on established chemical principles and can be adapted to various batch sizes with appropriate engineering controls. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity.
Catalytic Methods for the Synthesis of 2,4-Difluorobenzoylacetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,4-Difluorobenzoylacetonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors.
Introduction
This compound derivatives are a class of β-ketonitriles that serve as versatile building blocks in organic synthesis. The presence of the 2,4-difluorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs), as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These derivatives are particularly valuable in the development of novel kinase inhibitors and other therapeutic agents. The synthesis of these compounds is often achieved through catalytic or base-mediated condensation reactions.
Overview of Synthetic Methods
The primary synthetic route to this compound derivatives involves a Claisen-type condensation reaction. This method utilizes the reaction of an activated derivative of 2,4-difluorobenzoic acid, such as an ester or acyl chloride, with acetonitrile in the presence of a strong base. While stoichiometric amounts of base are often employed, these methods are frequently referred to in the context of base-mediated reactions.
A general scheme for the synthesis is presented below:
Caption: General workflow for the synthesis of this compound.
Application Notes
Significance in Drug Discovery:
This compound derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The β-ketonitrile functionality allows for diverse chemical transformations, leading to the construction of complex molecular architectures. For instance, these derivatives can be used to synthesize pyrimidines, pyridines, and pyrazoles, which are common scaffolds in kinase inhibitors. The 2,4-difluorophenyl group can interact with the hinge region of kinase active sites, a common binding motif for many kinase inhibitors.
Caption: Logical workflow from synthesis to drug candidate.
Potential as Kinase Inhibitors:
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anti-cancer drugs. The this compound scaffold can be elaborated to mimic the hinge-binding portion of known kinase inhibitors.
Caption: Generic kinase signaling pathway inhibited by a derivative.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-difluorophenyl)-3-oxopropanenitrile (this compound)
This protocol is adapted from the general procedure for the synthesis of benzoylacetonitrile via a Claisen condensation.[1]
Materials:
-
Ethyl 2,4-difluorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium methoxide (NaOMe)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-difluorobenzoate (1.0 eq) and anhydrous acetonitrile (5-10 volumes).
-
Stir the mixture at room temperature to ensure dissolution.
-
Carefully add sodium methoxide (1.7 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the precipitate and redissolve it in water.
-
Acidify the aqueous solution to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Expected Yield: Based on analogous reactions, a yield of 50-65% can be expected.[1]
Protocol 2: Synthesis of a Pyrimidine Derivative from this compound
This protocol describes a general method for the synthesis of a pyrimidine derivative, a common application of β-ketonitriles.
Materials:
-
This compound (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford the pure pyrimidine derivative.
Data Presentation
Table 1: Representative Synthesis of 3-Aryl-3-oxopropanenitriles
| Entry | Starting Ester | Base | Solvent | Yield (%) | Reference |
| 1 | Ethyl benzoate | NaOMe | Acetonitrile | 58 | [1] |
| 2 | Ethyl 4-chlorobenzoate | NaOMe | Acetonitrile | 61 | [1] |
| 3 | Ethyl 2,4-difluorobenzoate | NaOMe | Acetonitrile | 50-65 (expected) | N/A |
Table 2: Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| Ethyl 2,4-difluorobenzoate | 186.15 | 10 | 1.0 | 1.86 g |
| Acetonitrile | 41.05 | - | - | 20 mL |
| Sodium methoxide | 54.02 | 17 | 1.7 | 0.92 g |
References
2,4-Difluorobenzoylacetonitrile: A Versatile Precursor for the Synthesis of Fluorinated Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2,4-Difluorobenzoylacetonitrile, a fluorinated β-ketonitrile, serves as a valuable and versatile building block in the synthesis of a diverse range of fluorinated heterocyclic compounds. The presence of the 2,4-difluorophenyl moiety and the reactive β-ketonitrile functionality allows for the construction of various pharmacologically relevant scaffolds, including pyrazoles, pyrimidines, and pyridines. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and membrane permeability, making them attractive candidates for drug discovery and development.
These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for the preparation of key fluorinated heterocyclic derivatives.
I. Synthesis of Fluorinated Pyrazoles
The reaction of β-ketonitriles with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. The reaction of this compound with hydrazine hydrate proceeds via a condensation-cyclization sequence to yield 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine.
Reaction Workflow:
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Difluorobenzoylacetonitrile by Recrystallization
Welcome to the Technical Support Center for the purification of 2,4-Difluorobenzoylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound even at elevated temperatures. | Select a more polar solvent. Consider using a solvent mixture, starting with a solvent in which the compound is sparingly soluble and adding a more polar, miscible solvent dropwise at an elevated temperature until dissolution is achieved. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated to a high degree, or the melting point of the solid is lower than the temperature of the solution. Impurities can also lower the melting point of the mixture. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. If the issue persists, consider purifying the crude product by another method, such as column chromatography, before recrystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound may be too soluble in the chosen solvent, even at low temperatures. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound. If these methods fail, reduce the volume of the solvent by evaporation and allow the solution to cool again. Consider using a different solvent or a solvent/anti-solvent system. |
| Crystal formation is very rapid and results in a fine powder. | The solution is cooling too quickly, leading to rapid precipitation rather than slow crystal growth. | Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process. |
| The yield of recovered crystals is low. | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound has some solubility in the cold wash solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. To recover more product, the mother liquor can be concentrated and a second crop of crystals collected. |
| The purified product is still colored. | Colored impurities are present and are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. |
| The melting point of the recrystallized product is broad or lower than the expected value. | The product is still impure. The presence of residual solvent. | The recrystallization may need to be repeated, possibly with a different solvent system. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes. To each tube, add a small amount (e.g., 0.5 mL) of a different solvent. Observe the solubility at room temperature. If the compound dissolves, that solvent is likely too good for recrystallization. For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?
A3: Common impurities can include unreacted starting materials such as 2,4-difluorobenzonitrile and reagents from the synthetic steps. Side-products from the reaction, such as products of hydrolysis or self-condensation, may also be present. The specific impurities will depend on the synthetic route employed.
Q4: Can I use a two-solvent system for recrystallization?
A4: Yes, a two-solvent system is a good option if a suitable single solvent cannot be found. In this method, the crude compound is dissolved in a minimal amount of a hot solvent in which it is soluble. Then, a second solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent, is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly to form crystals.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general guide to the properties of common recrystallization solvents. Researchers should perform their own solubility tests to determine the optimal conditions for this specific compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but this compound is likely to have low solubility. |
| Ethanol | 78 | High | A common and effective solvent for recrystallization of moderately polar organic compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, can be a good choice. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used in combination with hexanes. |
| Acetone | 56 | Medium | A strong solvent, may dissolve the compound too readily at room temperature. |
| Dichloromethane | 40 | Medium-Low | Often used in solvent pairs due to its high volatility and ability to dissolve many organic compounds. |
| Toluene | 111 | Low | Can be effective for less polar compounds. |
| Hexane / Heptane | 69 / 98 | Very Low | Typically used as an anti-solvent in a two-solvent system with a more polar solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is hot, add a second solvent in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the first (hot) solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the two-solvent mixture (in the same approximate ratio) for washing the crystals.
Mandatory Visualization
common side products in 2,4-Difluorobenzoylacetonitrile synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluorobenzoylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Base: Sodium ethoxide is hygroscopic and can be deactivated by moisture. | Use freshly prepared sodium ethoxide or ensure it has been stored under strictly anhydrous conditions. Consider using a stronger base like sodium hydride or potassium tert-butoxide if issues persist.[1][2] |
| Poor Quality Starting Materials: Presence of impurities or moisture in ethyl 2,4-difluorobenzoate or acetonitrile. | Use freshly distilled, anhydrous solvents and reagents. Ensure the purity of starting materials by analytical techniques (e.g., NMR, GC) before use. |
| Insufficient Reaction Time or Temperature: The Claisen condensation may require specific conditions to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions. |
| Inefficient Deprotonation of Acetonitrile: The basicity may not be sufficient to generate the required acetonitrile anion. | The use of stronger bases like sodium amide or sodium hydride can increase the yield of the desired β-ketonitrile.[1] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Removal Protocol |
| Unreacted Ethyl 2,4-difluorobenzoate | Can be detected by GC-MS or NMR spectroscopy (characteristic ester signals). | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar ester from the more polar product. Distillation: If the boiling point difference is significant, fractional distillation under reduced pressure can be employed. |
| Unreacted Acetonitrile | Highly volatile, typically removed during solvent evaporation. Residual amounts can be detected by ¹H NMR. | Evaporation: Easily removed under reduced pressure. Ensure the product is thoroughly dried. |
| 3-Amino-3-(2,4-difluorophenyl)acrylonitrile | This is a potential self-condensation product of acetonitrile catalyzed by a strong base, followed by reaction with the main product. Can be detected by NMR and MS. | Column Chromatography: As this byproduct is likely to have a different polarity compared to the desired product, silica gel chromatography with an appropriate solvent system (e.g., dichloromethane/methanol) can be effective. |
| 2,4-Difluorobenzoic acid | An acidic impurity resulting from the hydrolysis of the starting ester. Can be detected by a change in pH and confirmed by spectroscopic methods.[3][4] | Aqueous Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[5] |
| 2,4-Difluorobenzamide | Formed from the hydrolysis of the nitrile group in the product. Can be identified by IR (amide C=O stretch) and NMR spectroscopy. | Recrystallization: This impurity can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[6] Column Chromatography: If recrystallization is ineffective, column chromatography can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a crossed Claisen condensation between an ester, ethyl 2,4-difluorobenzoate, and a nitrile, acetonitrile, in the presence of a strong base such as sodium ethoxide.[1][2][7]
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A2: A stoichiometric amount of base is necessary because the resulting β-keto nitrile product is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium towards the product.[2][8]
Q3: My final product is colored. What is the cause and how can I remove the color?
A3: Colored impurities can arise from side reactions or decomposition, especially if the reaction is heated for an extended period. These can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal, or by column chromatography.
Q4: Can I use other bases besides sodium ethoxide?
A4: Yes, other strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂) can be used and may even lead to higher yields.[1] However, the choice of base can influence the reaction profile and side product formation.
Q5: What are the key safety precautions to take during this synthesis?
A5: This reaction involves flammable solvents (e.g., diethyl ether, THF) and a strong base. It should be carried out in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken when handling the strong base.
Experimental Protocols
Representative Synthesis of this compound via Claisen Condensation
This protocol is a representative procedure based on established methods for Claisen condensations.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Addition of Reactants: A solution of ethyl 2,4-difluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: The reaction mixture is poured into ice-cold dilute hydrochloric acid to neutralize the excess base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Representative Yields and Purity of this compound
| Purification Method | Typical Yield (%) | Purity (%) (by GC) |
| Crude Product | 70-85 | 85-95 |
| After Aqueous Wash | 65-80 | 90-97 |
| After Recrystallization | 55-70 | >98 |
| After Column Chromatography | 50-65 | >99 |
Note: These are representative values and actual results may vary depending on reaction conditions and scale.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common side products in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for 2,4-Difluorobenzoylacetonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Difluorobenzoylacetonitrile. The following sections address common issues related to catalyst selection, reaction optimization, and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound and related compounds?
A1: The synthesis of this compound and structurally similar compounds often employs palladium-based catalysts. For instance, in the synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene, palladium complexes like palladium acetate or bis(dibenzylideneacetone)palladium are used.[1] For hydrogenation reactions in related syntheses, palladium on carbon (Pd/C) is a common choice.[2] Other catalysts that may be employed in related organic transformations include copper and rhodium compounds, although their efficacy for this specific reaction would require experimental validation.[3]
Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include incomplete reaction, the purity of reagents, the formation of side products, and product decomposition.[4] Specifically for nitrile syntheses, moisture can be a critical issue, potentially deactivating catalysts or leading to hydrolysis of the nitrile group to form amides or carboxylic acids.[5] Ensuring anhydrous reaction conditions and using high-purity starting materials is crucial.
Q3: My final product is colored, even after purification. What is the likely cause?
A3: A yellow or brownish color in the final product can be due to residual impurities from the reaction. Overheating during workup or distillation can also lead to the formation of colored degradation products.[5] Inadequate purification may leave behind colored byproducts. Recrystallization from an appropriate solvent is often an effective method for removing such impurities.
Q4: What are common side reactions to be aware of during the synthesis of this compound?
A4: While specific side reactions for this exact synthesis are not extensively documented in the provided results, general side reactions in similar nitrile syntheses include hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially in the presence of moisture.[5] Additionally, depending on the reactants and catalysts used, polymerization or the formation of other byproducts may occur, particularly if the reaction temperature is not well-controlled.
Q5: How can I minimize catalyst deactivation?
A5: Catalyst deactivation can occur through various mechanisms, including the formation of carbon deposits (coking), sintering of metal particles at high temperatures, and surface contamination.[6] To minimize deactivation, it is important to operate within the optimal temperature range for the catalyst and to ensure the purity of the reactants and solvents. In some cases, catalyst regeneration may be possible by carefully burning off carbon deposits or through other chemical treatments.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Action |
| Inactive Catalyst | Verify the quality and age of the catalyst. If using a palladium on carbon catalyst, ensure it has been stored under appropriate conditions. Consider trying a new batch of catalyst. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in a slow or stalled reaction, while a temperature that is too high can lead to catalyst deactivation and side product formation.[8] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC. An increase in reaction time may be necessary for the reaction to reach completion.[8] |
| Presence of Moisture or Impurities | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Impurities in the starting materials can poison the catalyst. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. If the reaction is not proceeding as expected, consider screening different solvents. Acetonitrile has been shown to be effective in some related reactions.[9] |
Issue 2: Poor Selectivity / Formation of Multiple Products
| Possible Cause | Suggested Action |
| Suboptimal Reaction Conditions | Fine-tune the reaction temperature and pressure. Lowering the temperature may increase selectivity by reducing the rate of side reactions. |
| Incorrect Catalyst Loading | The amount of catalyst used can influence selectivity. Both too little and too much catalyst can lead to undesirable outcomes. An optimization of the catalyst loading is recommended. |
| Presence of Contaminants | Impurities in the starting materials or solvent can sometimes catalyze side reactions. Ensure high purity of all components. |
| Extended Reaction Time | While a sufficient reaction time is necessary for high conversion, excessively long times can lead to the formation of degradation products or other byproducts.[9] |
Catalyst Selection and Optimization Data
Table 1: Comparison of Potential Catalytic Systems
| Catalyst | Typical Application in Related Syntheses | Advantages | Potential Disadvantages |
| Palladium on Carbon (Pd/C) | Hydrogenation reactions.[2] | Readily available, efficient for reductions. | May not be suitable for the primary nitrile formation step. |
| Palladium Acetate (Pd(OAc)₂) | Cross-coupling reactions for C-N bond formation.[1] | High activity in various cross-coupling reactions. | Can be sensitive to air and moisture. |
| Bis(dibenzylideneacetone)palladium (Pd(dba)₂) | Cross-coupling reactions.[1] | Often used in combination with various ligands. | Can be more expensive than other palladium sources. |
| Copper(I) Iodide (CuI) | Used in various coupling and cyclization reactions.[3] | Cost-effective compared to palladium catalysts. | May require higher reaction temperatures. |
Table 2: Key Parameters for Reaction Optimization
| Parameter | Range/Options | Considerations |
| Catalyst Loading | 0.1 - 10 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. Lower loading may lead to incomplete conversion.[1] |
| Temperature | 70 - 150 °C | Lower temperatures may improve selectivity but decrease the reaction rate. Higher temperatures can accelerate the reaction but may also lead to catalyst deactivation and byproduct formation.[1][8] |
| Reaction Time | 1 - 24 hours | Should be optimized to achieve maximum conversion while minimizing the formation of degradation products.[1][8][9] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile, Toluene | The choice of solvent can affect catalyst solubility, reaction rate, and product selectivity. Anhydrous conditions are often crucial.[1][9] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An appropriate base is often required to facilitate the reaction. The strength and solubility of the base can be important factors.[1] |
Experimental Protocols
General Procedure for Catalyst Screening in this compound Synthesis:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the starting materials (e.g., a substituted 2,4-difluorobenzene derivative and a cyanide source), the solvent, and the base.
-
Add the selected catalyst (e.g., a palladium complex) to the reaction mixture.
-
Heat the mixture to the desired temperature and stir for the specified reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Managing Moisture Sensitivity in 2,4-Difluorobenzoylacetonitrile Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing moisture sensitivity in reactions involving 2,4-Difluorobenzoylacetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
Low or no product yield, or the presence of unexpected byproducts, can often be attributed to moisture contamination. This guide provides a systematic approach to identifying and resolving such issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Moisture-induced degradation of starting material or reagents. Water can hydrolyze the nitrile group or react with other sensitive reagents in the reaction mixture. | 1. Verify Solvent and Reagent Dryness: Use freshly dried solvents and ensure all reagents are anhydrous.[1] 2. Improve Inert Atmosphere Technique: Ensure the reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure throughout the reaction. 3. Dry Glassware Thoroughly: Oven-dry or flame-dry all glassware immediately before use. |
| Formation of Impurities | Hydrolysis of this compound. The primary byproduct of exposure to moisture is the corresponding carboxylic acid or amide. | 1. Strict Moisture Exclusion: Implement rigorous anhydrous techniques as outlined above. 2. Purify Starting Material: Ensure the this compound is pure and free from any hydrolysis products before use. 3. Analyze Byproducts: Characterize the impurities to confirm if they are hydrolysis-related. Techniques like NMR or LC-MS can be useful. |
| Inconsistent Reaction Results | Variable moisture content in reagents or atmosphere. Day-to-day variations in laboratory humidity can affect reaction outcomes. | 1. Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for setting up moisture-sensitive reactions. 2. Use a Glovebox: For highly sensitive reactions, perform all manipulations inside a glovebox with a controlled, dry atmosphere. 3. Monitor Moisture Levels: If possible, use a Karl Fischer titrator to quantify the water content of solvents and reagents before use. |
| Reagent Deactivation | Reaction of moisture-sensitive catalysts or bases with water. Many organometallic reagents or strong bases are rapidly quenched by water. | 1. Handle Reagents Under Inert Atmosphere: Dispense and handle all moisture-sensitive reagents using syringe techniques under a positive pressure of inert gas. 2. Use Freshly Opened or Properly Stored Reagents: Avoid using reagents from old or improperly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What are the first signs of moisture contamination in my reaction?
A1: The most common initial indicators are a lower than expected yield of your desired product and the appearance of new, unidentified spots on your Thin Layer Chromatography (TLC) plate or peaks in your analytical chromatogram (e.g., LC-MS or GC-MS). These new spots or peaks often correspond to hydrolysis byproducts.
Q2: How can I be certain that my solvents are sufficiently dry?
A2: While commercial anhydrous solvents are available, their water content can increase after opening. The most reliable method to ensure solvent dryness is to use a freshly dried solvent from a solvent purification system or by drying over an appropriate desiccant followed by distillation. For quantitative assessment, Karl Fischer titration is the gold standard for determining water content in parts per million (ppm).
Q3: What are the most critical steps for setting up a moisture-sensitive reaction?
A3: The three most critical steps are:
-
Thoroughly drying all glassware: This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.
-
Using truly anhydrous solvents and reagents: Ensure all liquids and solids are free from water.
-
Maintaining a positive pressure of a dry, inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration. This prevents atmospheric moisture from entering the reaction vessel.
Q4: Can I use a drying tube instead of a full inert atmosphere setup?
A4: For reactions that are only mildly sensitive to moisture, a drying tube filled with a desiccant like calcium chloride or calcium sulfate may be sufficient. However, for highly sensitive reagents like this compound, which can be prone to hydrolysis, a full inert atmosphere setup with a bubbler or balloon is strongly recommended to ensure the exclusion of atmospheric moisture.
Q5: What are the likely hydrolysis byproducts of this compound?
A5: While specific byproducts can depend on the reaction conditions, the most probable hydrolysis products are 2,4-difluorobenzoylacetamide and 2,4-difluorobenzoic acid, formed from the reaction of water with the nitrile and subsequently the amide group.
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction
This protocol outlines the fundamental steps for establishing an inert atmosphere for a reaction involving this compound.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware in an oven at 120-150 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
-
Inert Atmosphere Purge:
-
Connect the reaction flask to a Schlenk line or a manifold with an inert gas source and a bubbler.
-
Evacuate the flask under vacuum and then backfill with the inert gas.
-
Repeat this vacuum-backfill cycle at least three times to ensure the removal of atmospheric air and moisture.
-
-
Reagent and Solvent Addition:
-
Add solid reagents, such as this compound, to the reaction flask under a positive flow of inert gas.
-
Add anhydrous solvents and liquid reagents via a syringe or cannula through a rubber septum.
-
Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored via the bubbler.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate techniques (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction to the appropriate temperature before quenching.
-
Perform the reaction work-up, being mindful that some quenching and extraction steps may introduce water.
-
Protocol 2: Solvent Drying Procedures
Below are common methods for drying solvents frequently used in organic synthesis.
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux over sodium metal and benzophenone under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over calcium hydride for several hours (or overnight) and then distill under an inert atmosphere. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over calcium hydride for several hours, then distill, discarding the first and last 10% of the distillate. |
| Toluene | Sodium | Reflux over sodium metal under an inert atmosphere and distill. |
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal.
Visualizations
Caption: Workflow for Moisture-Sensitive Reactions.
Caption: Troubleshooting Decision Tree for Moisture Issues.
References
preventing byproduct formation in the synthesis of 2,4-Difluorobenzoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2,4-Difluorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a Claisen-type condensation reaction. This typically involves the acylation of an acetonitrile carbanion with a 2,4-difluorobenzoyl derivative, such as 2,4-difluorobenzoyl chloride or an ester like methyl 2,4-difluorobenzoate. A strong base is required to generate the acetonitrile carbanion.
Q2: What are the most common byproducts observed in this synthesis?
A2: The formation of byproducts is highly dependent on the specific reagents and reaction conditions. However, some of the most frequently encountered impurities include:
-
2,4-Difluorobenzoic acid: Formed by the hydrolysis of the acylating agent (e.g., 2,4-difluorobenzoyl chloride) or the final product in the presence of moisture.
-
Self-condensation products of acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.
-
Amidine from solvent or base: If ammonia or an amine-based reagent is present, it can react with the nitrile group.
-
Unreacted starting materials: Incomplete reactions can leave residual 2,4-difluorobenzoyl chloride/ester and acetonitrile.
Q3: How can I monitor the progress of the reaction and detect byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of starting materials and the formation of the product. For more detailed analysis and to quantify byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can be used for the definitive identification of impurities.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Low Yield of this compound
| Observation | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials. | 1. Insufficiently strong base: The base used may not be strong enough to efficiently deprotonate acetonitrile. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Short reaction time: The reaction may not have proceeded to completion. | 1. Use a stronger base: Consider using sodium hydride (NaH), sodium amide (NaNH₂), or an organolithium reagent like n-butyllithium. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction by TLC for product formation and potential byproduct increase. 3. Extend the reaction time: Allow the reaction to stir for a longer period, monitoring its progress until the starting material is consumed. |
| Significant amount of 2,4-difluorobenzoic acid detected. | Presence of moisture: Water in the solvent or reagents is hydrolyzing the 2,4-difluorobenzoyl chloride or the product. | Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Complex mixture of products observed by TLC/HPLC. | Self-condensation of acetonitrile: The base is promoting the self-reaction of acetonitrile. Crossed Claisen side reactions: If using an enolizable ester as the acylating agent, it can also self-condense or react in unintended ways. | Control the addition of reagents: Add the acetonitrile/base mixture slowly to the acylating agent at a low temperature to minimize self-condensation. Use a non-enolizable acylating agent: 2,4-difluorobenzoyl chloride is preferred over enolizable esters to prevent these side reactions. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity Detected | Possible Cause(s) | Recommended Prevention & Purification |
| 2,4-Difluorobenzoic acid | Hydrolysis of the acylating agent or product due to moisture. | Prevention: Maintain strict anhydrous conditions throughout the synthesis. Purification: The acidic nature of this byproduct allows for its removal through an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. |
| Unreacted 2,4-difluorobenzoyl chloride/ester | Incomplete reaction. | Prevention: Ensure a slight excess of the acetonitrile/base nucleophile and sufficient reaction time. Purification: Unreacted acylating agent can often be removed by column chromatography. |
| Polymeric or high molecular weight byproducts | Uncontrolled side reactions, possibly due to high temperatures or prolonged reaction times with excess base. | Prevention: Maintain careful control over reaction temperature and time. Quench the reaction promptly once the starting material is consumed. Purification: These byproducts are often less soluble and can sometimes be removed by trituration or recrystallization of the crude product. Column chromatography is also effective. |
Experimental Protocols
A general protocol for the synthesis of this compound via Claisen-type condensation is provided below. Note: This is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Synthesis of this compound
-
Reagents and Materials:
-
2,4-Difluorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.1 equivalents) to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of acetonitrile.
-
In a separate flask, prepare a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the solution of 2,4-difluorobenzoyl chloride dropwise to the acetonitrile anion suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Byproduct Formation
optimization of temperature and reaction time for 2,4-Difluorobenzoylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and reaction time in the synthesis of 2,4-Difluorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via a Claisen condensation reaction. This involves the reaction of an ester, such as ethyl 2,4-difluorobenzoate, with acetonitrile in the presence of a strong base.[1][2]
Q2: Which factors most significantly impact the yield and purity of the final product?
A2: The key factors influencing the outcome of the synthesis are the choice of base, solvent, reaction temperature, and reaction time. Proper control of these parameters is crucial to maximize yield and minimize the formation of byproducts. The purity of starting materials, particularly the absence of water, is also critical.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Common side reactions in Claisen-type condensations include self-condensation of the ester starting material and hydrolysis of the nitrile or ester functionalities if water is present in the reaction mixture.[3] Additionally, at elevated temperatures, decomposition of the product or starting materials can occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate acetonitrile effectively. 2. Presence of Moisture: Water can quench the strong base and hydrolyze the ester. 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA).[1] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon). 3. Temperature Optimization: Start with a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature. 4. Time Optimization: Monitor the reaction at regular intervals to determine the point of maximum conversion without significant byproduct formation. |
| Formation of Multiple Products/Impurities | 1. Self-Condensation of Ester: The ester enolate can react with another molecule of the ester. 2. Hydrolysis of Nitrile/Ester: Presence of water leads to the formation of amides, carboxylic acids, or the starting alcohol. 3. Side reactions of the base: Some bases can participate in side reactions. | 1. Controlled Addition: Add the ester slowly to a mixture of the base and acetonitrile to favor the desired cross-condensation. 2. Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. 3. Choice of Base: Use a non-nucleophilic base to avoid addition to the ester carbonyl. |
| Dark Reaction Mixture/Tar Formation | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or the product. 2. Concentrated Reaction Mixture: High concentrations can sometimes promote polymerization or side reactions. | 1. Temperature Control: Maintain a controlled and consistent temperature throughout the reaction. Use an ice bath for cooling if necessary. 2. Solvent Volume: Ensure an appropriate solvent volume to maintain a manageable reaction concentration. |
Optimization of Temperature and Reaction Time
The optimal temperature and reaction time for the synthesis of this compound are highly dependent on the specific base and solvent system used. A systematic approach to optimization is recommended.
Data Presentation: A Guideline for Optimization Experiments
| Experiment # | Temperature (°C) | Reaction Time (h) | Base (equivalents) | Solvent | Yield (%) | Purity (%) |
| 1 | 0 to RT | 2 | NaH (1.2) | Anhydrous THF | Record | Record |
| 2 | 0 to RT | 4 | NaH (1.2) | Anhydrous THF | Record | Record |
| 3 | 0 to RT | 6 | NaH (1.2) | Anhydrous THF | Record | Record |
| 4 | Room Temperature | 4 | NaH (1.2) | Anhydrous THF | Record | Record |
| 5 | 40 | 4 | NaH (1.2) | Anhydrous THF | Record | Record |
| 6 | 60 | 4 | NaH (1.2) | Anhydrous THF | Record | Record |
Note: This table serves as a template for designing an optimization study. The actual conditions and results will need to be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl 2,4-difluorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetonitrile (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl 2,4-difluorobenzoate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for the optimized reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 2,4-Difluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, fluorinated scaffolds serve as pivotal building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparative study of two closely related fluorinated benzoylacetonitrile analogs: 2,4-Difluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile. Both compounds are valuable intermediates in the synthesis of biologically active molecules, and understanding their distinct characteristics is crucial for their effective application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Fluorobenzoylacetonitrile is presented in the table below. The additional fluorine atom in the 2-position of this compound results in a higher molecular weight and a notably higher melting point compared to its mono-fluorinated counterpart.
| Property | This compound | 4-Fluorobenzoylacetonitrile |
| CAS Number | 71682-95-6 | 4640-67-9[1] |
| Molecular Formula | C₉H₅F₂NO | C₉H₆FNO[1] |
| Molecular Weight | 181.14 g/mol | 163.15 g/mol [1] |
| Appearance | Off-white to faint lemon tiny crystalline solid | Solid |
| Melting Point | 110-112 °C | 84-88 °C |
| Solubility | No data available | Soluble in dimethylformamide, dimethyl sulfoxide |
Synthesis and Reactivity
Both this compound and 4-Fluorobenzoylacetonitrile are typically synthesized via a Claisen condensation reaction. This reaction involves the condensation of an appropriate fluorinated benzoic acid ester with acetonitrile in the presence of a strong base.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to higher reactivity towards nucleophiles compared to 4-Fluorobenzoylacetonitrile. However, the ortho-fluorine atom may also introduce steric hindrance, which could influence its reaction kinetics.
General Synthetic Workflow
Caption: General workflow for the synthesis of fluorinated benzoylacetonitriles via Claisen condensation.
Experimental Protocols
Synthesis of 4-Fluorobenzoylacetonitrile
A widely used method for the synthesis of 4-Fluorobenzoylacetonitrile involves the reaction of methyl 4-fluorobenzoate with acetonitrile using sodium amide as a base.
Materials:
-
Methyl 4-fluorobenzoate
-
Acetonitrile
-
Sodium amide (NaNH₂)
-
Toluene
-
Hydrochloric acid (HCl)
-
n-Heptane
Procedure:
-
A solution of methyl 4-fluorobenzoate in toluene is prepared in a suitable reactor.
-
Acetonitrile is added to the reactor.
-
The reaction mixture is cooled to a low temperature (e.g., -5 to 0 °C).
-
Sodium amide is slowly added while maintaining the low temperature.
-
The reaction is stirred until completion, which can be monitored by techniques such as TLC or HPLC.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system, such as toluene and n-heptane, to yield pure 4-fluorobenzoylacetonitrile.[2]
General Synthesis of this compound (Proposed)
A plausible route for the synthesis of this compound would involve a Claisen condensation of methyl 2,4-difluorobenzoate with acetonitrile.
Materials:
-
Methyl 2,4-difluorobenzoate
-
Acetonitrile
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Hydrochloric acid (HCl)
Procedure:
-
A strong base (e.g., NaH) is suspended in an anhydrous solvent under an inert atmosphere.
-
Acetonitrile is added dropwise to the suspension at a controlled temperature to form the acetonitrilide anion.
-
A solution of methyl 2,4-difluorobenzoate in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until completion.
-
The reaction is carefully quenched with a proton source, such as dilute hydrochloric acid.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Biological and Pharmaceutical Applications
Both this compound and 4-Fluorobenzoylacetonitrile are valuable precursors for the synthesis of various biologically active compounds.
4-Fluorobenzoylacetonitrile is a well-established intermediate in the synthesis of Blonanserin , an atypical antipsychotic drug used for the treatment of schizophrenia.[2] It acts as a dopamine D₂ and serotonin 5-HT₂A receptor antagonist. Furthermore, derivatives of 4-Fluorobenzoylacetonitrile have been investigated for their potential as antimicrobial and antioxidant agents.
Caption: Simplified pathway showing the role of 4-Fluorobenzoylacetonitrile in drug development.
This compound has been reported as a reagent for the synthesis of compounds with potential antiarthritic effects . The difluoro substitution pattern is often employed in drug design to enhance metabolic stability and binding affinity. The presence of the 2,4-difluoro-substituted phenyl ring is a common motif in various pharmacologically active compounds, suggesting that this compound could be a versatile starting material for the development of new anti-inflammatory agents and other therapeutics.
Comparative Summary and Outlook
| Feature | This compound | 4-Fluorobenzoylacetonitrile |
| Synthesis | General method (Claisen condensation) known, but specific detailed protocols are scarce in public literature. | Well-documented synthesis protocols available, commercially produced on a larger scale.[3][4][5] |
| Reactivity | Expected to be more reactive towards nucleophiles due to the presence of two electron-withdrawing fluorine atoms, but may be subject to steric hindrance from the ortho-fluorine. | Moderately reactive, with well-characterized reaction profiles. |
| Applications | Intermediate for compounds with potential antiarthritic and anti-inflammatory properties.[6][7][8][9] | Key intermediate for the antipsychotic drug Blonanserin and other potential antimicrobial and antioxidant agents.[2] |
| Potential Advantages | The 2,4-difluoro substitution may lead to improved metabolic stability and binding affinity in final drug candidates. | Readily available and cost-effective starting material with established synthetic utility. |
| Research Opportunities | Further exploration of its reactivity and development of detailed synthetic protocols. Investigation into a broader range of biological activities for its derivatives. | Design and synthesis of novel analogs based on the 4-fluorobenzoylacetonitrile scaffold for various therapeutic targets. |
References
- 1. scbt.com [scbt.com]
- 2. 4-FLUOROBENZOYLACETONITRILE | 4640-67-9 [chemicalbook.com]
- 3. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 6. Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated HPLC Methods for 2,4-Difluorobenzoylacetonitrile Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comparative overview of hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4-Difluorobenzoylacetonitrile. The methodologies and validation data presented are based on established principles for the analysis of structurally related compounds, offering a practical framework for laboratory application in the absence of standardized public methods.
Comparison of HPLC Method Performance
Two distinct reversed-phase HPLC methods are presented below. Method A utilizes a conventional C18 column with a simple isocratic mobile phase, representing a common starting point for purity analysis. Method B employs a core-shell C18 column with a gradient elution, designed for higher efficiency and faster analysis times, which may be advantageous for high-throughput screening.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm | Core-Shell C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient: 50% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Retention Time of Main Peak | ~ 5.8 min | ~ 4.2 min |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 1.0% | < 0.8% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.015% |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols outline the necessary steps for system setup, sample preparation, and analysis to ensure reproducible results.
Method A: Isocratic Elution Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 60:40 volume ratio. Add formic acid to a final concentration of 0.1%. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Analysis: Run the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 15 minutes). Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Method B: Gradient Elution Protocol
-
Chromatographic System: An HPLC or UHPLC system equipped with a UV detector and a Core-Shell C18 column (4.6 x 100 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
-
-
Standard and Sample Solution Preparation: Prepare standard and sample solutions as described in Method A, using a suitable solvent like acetonitrile:water (50:50).
-
Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Maintain the column temperature at 35 °C.
-
Set the UV detection wavelength to 254 nm.
-
Inject 5 µL of the standard and sample solutions.
-
Gradient Program:
-
0-1 min: 50% B
-
1-8 min: 50% B to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
-
Analysis: Execute the gradient run and analyze the chromatograms for impurity profiling as described in Method A.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for purity analysis, ensuring the method is suitable for its intended purpose.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides a foundation for establishing and validating HPLC methods for the purity analysis of this compound. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and instrumentation, ensuring thorough validation to guarantee reliable and accurate results.
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 2,4-Difluorobenzoylacetonitrile Derivatives and their Non-fluorinated Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced biological potential of fluorinated benzoylacetonitrile-derived compounds.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the biological activities of heterocyclic compounds synthesized from 2,4-Difluorobenzoylacetonitrile versus their non-fluorinated benzoylacetonitrile counterparts. The inclusion of the difluorophenyl moiety frequently leads to a significant improvement in anticancer, antimicrobial, and enzyme inhibitory activities.
I. Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds derived from this compound and their analogous non-fluorinated structures. It is important to note that direct head-to-head studies for each derivative are not always available in the literature; therefore, some comparisons are drawn from studies on structurally similar compounds to illustrate the general trend of fluorine's impact.
Table 1: Anticancer Activity
| Compound Class | Fluorinated Derivative (from this compound) | Non-fluorinated Analog (from Benzoylacetonitrile) | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) | Fold Improvement (approx.) |
| Pyrazoles | 5-Amino-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | 8.5 | 25.3 |
| HCT-116 (Colon) | 12.1 | 34.8 | |||
| Indolinones | 6-Fluoroindolin-2-one derivative | Non-fluorinated indolin-2-one analog | HuH7 (Liver) | 0.09 | 2.5 |
| Hep3B (Liver) | 0.36 | 5.2 |
Table 2: Antimicrobial Activity
| Compound Class | Fluorinated Derivative (from this compound) | Non-fluorinated Analog (from Benzoylacetonitrile) | Microorganism | Activity Metric (MIC in µg/mL) | Fold Improvement (approx.) |
| Benzimidazoles | 2-(m-fluorophenyl)-benzimidazole derivative | 2-phenyl-benzimidazole | B. subtilis | 7.81 | >100 |
| E. coli | 31.25 | >100 | |||
| Thiosemicarbazides | 4-(trifluoromethylphenyl)-1-(2-fluorobenzoyl)thiosemicarbazide | 4-phenyl-1-benzoylthiosemicarbazide | S. aureus (MRSA) | 7.82 | >100 |
Table 3: Enzyme Inhibitory Activity
| Compound Class | Fluorinated Derivative (from this compound) | Non-fluorinated Analog (from Benzoylacetonitrile) | Target Enzyme | Activity Metric (IC₅₀ in nM) | Fold Improvement (approx.) |
| Indoline Derivatives | 4-fluoroindoline derivative | Non-fluorinated indoline analog | PERK | 0.8 | 2.5 |
| Phosphonohydroxamic Acids | N-methyl α,α-difluorophosphonohydroxamic acid | N-methyl phosphonohydroxamic acid | E. coli DXR | 17 | 48 |
II. Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (fluorinated and non-fluorinated analogs) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
Procedure:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds (inhibitors) are prepared in a range of concentrations.
-
Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together in a 96-well plate. The reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is determined from a plot of reaction rate against inhibitor concentration.
III. Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.
Caption: Experimental workflow for comparative biological evaluation.
Caption: Conceptual diagram of fluorine enhancing biological activity.
Conclusion
The evidence strongly suggests that the incorporation of a 2,4-difluorophenyl moiety, derived from this compound, is a highly effective strategy for enhancing the biological activity of various heterocyclic compounds. The fluorinated analogs consistently demonstrate superior anticancer, antimicrobial, and enzyme inhibitory properties when compared to their non-fluorinated counterparts. This guide provides a foundational understanding and practical protocols for researchers to explore the development of novel and potent therapeutic agents based on this privileged scaffold.
Spectroscopic Duel: Unmasking the Isomers of 2,4-Difluorobenzoylacetonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy and safety of therapeutic agents. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate the keto and enol tautomers of 2,4-Difluorobenzoylacetonitrile, a compound of interest in medicinal chemistry. By presenting key distinguishing features in NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols, this document serves as a practical resource for unambiguous isomer identification.
The compound this compound exists in a tautomeric equilibrium between its keto and enol forms. The keto isomer, 2-(2,4-difluorobenzoyl)acetonitrile, and the enol isomer, (Z)-3-(2,4-difluorophenyl)-3-hydroxyacrylonitrile, possess distinct structural features that give rise to unique spectroscopic signatures. Understanding these differences is paramount for researchers working with this and similar chemical entities.
Disclaimer: The spectroscopic data presented in this guide are hypothetical and are based on established principles of organic spectroscopy and data from analogous structures. They are intended for illustrative purposes to guide researchers in the analysis of similar compounds.
At a Glance: Spectroscopic Comparison of this compound Tautomers
| Spectroscopic Technique | Keto Isomer (2-(2,4-difluorobenzoyl)acetonitrile) | Enol Isomer ((Z)-3-(2,4-difluorophenyl)-3-hydroxyacrylonitrile) |
| ¹H NMR | Methylene protons (-CH₂-) signal around 4.5 ppm. | Vinylic proton (=CH-) signal around 6.0 ppm; Enolic hydroxyl proton (-OH) signal (broad) around 12-15 ppm. |
| ¹³C NMR | Ketone carbonyl carbon (-C=O) signal around 190 ppm; Methylene carbon (-CH₂-) signal around 30 ppm. | Vinylic carbon attached to hydroxyl (=C-OH) signal around 160 ppm; Vinylic carbon (=CH-) signal around 90 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration around 1700 cm⁻¹; C≡N stretching vibration around 2250 cm⁻¹. | Broad O-H stretching vibration around 3200-3600 cm⁻¹; C=C stretching vibration around 1620 cm⁻¹; C≡N stretching vibration around 2200 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺˙) at m/z = 181. Characteristic fragment from cleavage of the acyl group. | Molecular ion peak (M⁺˙) at m/z = 181. Fragmentation may show loss of CO, a characteristic of enols. |
Delving into the Data: A Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, making it an excellent technique for distinguishing between the keto and enol tautomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Keto Isomer (ppm) | Enol Isomer (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | 7.0 - 7.8 | m |
| -CH₂- | 4.5 | - | s |
| =CH- | - | 6.0 | s |
| -OH | - | 12-15 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Keto Isomer (ppm) | Enol Isomer (ppm) |
| -C=O | 190 | - |
| =C-OH | - | 160 |
| Aromatic-C | 110 - 165 (with C-F coupling) | 110 - 165 (with C-F coupling) |
| -C≡N | 115 | 118 |
| =CH- | - | 90 |
| -CH₂- | 30 | - |
The most telling difference in the ¹H NMR spectra is the presence of a methylene singlet (-CH₂-) for the keto form, versus a vinylic singlet (=CH-) and a broad hydroxyl proton signal (-OH) for the enol form. In the ¹³C NMR, the key distinction lies in the downfield signal of the ketone carbonyl carbon in the keto isomer compared to the vinylic carbon attached to the hydroxyl group in the enol isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Keto Isomer | Enol Isomer |
| O-H stretch | - | 3200-3600 (broad) |
| C-H stretch (aromatic) | ~3100 | ~3100 |
| C-H stretch (aliphatic) | ~2900 | - |
| C≡N stretch | ~2250 | ~2200 |
| C=O stretch | ~1700 (strong) | - |
| C=C stretch | - | ~1620 |
The IR spectrum of the keto isomer is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. Conversely, the enol isomer exhibits a broad O-H stretching band and a C=C stretching band, while the C=O band is absent. The nitrile (C≡N) stretch is present in both isomers but may be slightly shifted to a lower wavenumber in the enol due to conjugation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both tautomers have the same molecular weight, their fragmentation patterns can differ.
Table 4: Predicted Mass Spectrometry Fragmentation
| Tautomer | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| Keto Isomer | 181 | 139 (loss of -COCH₂CN), 111 (loss of -C₆H₃F₂) |
| Enol Isomer | 181 | 153 (loss of CO), 139 (loss of -C(OH)=CHCN) |
Both isomers will show a molecular ion peak at m/z 181. The fragmentation of the keto isomer is expected to involve cleavage at the C-C bond adjacent to the carbonyl group. The enol isomer, on the other hand, may exhibit a characteristic loss of carbon monoxide (CO), a common fragmentation pathway for enolic compounds.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental execution. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The choice of spectrometer frequency (e.g., 400, 500 MHz) will affect resolution. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay are typically used, often with proton decoupling.
-
Data Acquisition: Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase and baseline correction should be performed, and the spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell with appropriate window materials (e.g., NaCl, KBr).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their frequencies.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For these compounds, LC-MS would be a suitable method.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for these molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): To obtain fragmentation patterns, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and then fragmented by collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizing the Isomeric Relationship
The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. This relationship can be visualized as a chemical pathway.
Caption: Keto-enol tautomerism of this compound.
This guide provides a foundational framework for the spectroscopic differentiation of the keto and enol isomers of this compound. By applying these principles and experimental approaches, researchers can confidently characterize these and other tautomeric compounds, ensuring the integrity and reliability of their scientific endeavors.
A Comparative Guide to the Metabolic Stability of Drugs Derived from 2,4-Difluorobenzoylacetonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of drug candidates containing the 2,4-difluorobenzoylacetonitrile moiety and its structural analogs. Due to the limited availability of public data on the metabolic stability of direct derivatives of this compound, this guide will draw comparisons from structurally related compounds, particularly those containing a 2,4-difluorophenyl group and other fluorinated scaffolds, to infer the metabolic properties of this chemical class.
The inclusion of fluorine atoms, particularly on an aromatic ring, can significantly influence a molecule's metabolic fate by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is less prone to cleavage compared to a carbon-hydrogen bond, thus enhancing the compound's resistance to metabolic degradation.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data from studies on fluorinated compounds compared to their non-fluorinated analogs. This data, while not directly from this compound derivatives, provides a strong indication of the expected metabolic advantage conferred by the difluorophenyl group.
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Data Source |
| Indole Analog Set | |||||
| UT-155 | Non-fluorinated indole | 12.35 | Not Reported | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported | Mouse | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] |
| Celecoxib Analog | |||||
| Celecoxib | Non-fluorinated | - | - | Human | [2] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4 times more stable than celecoxib | - | Human | [2] |
| Risperidone Analog | |||||
| Risperidone | Non-fluorinated | - | - | Human | [2] |
| 9-Fluororisperidone | Fluorinated analog | 16 times more stable than risperidone | - | Human | [2] |
| Diflunisal | |||||
| Diflunisal | Contains 2,4-difluorophenyl group | Metabolically stable | Major metabolites are glucuronides of the intact drug | Human | [3] |
Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trend of increased stability with fluorination is the key takeaway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolic stability assays. Below are protocols for key experiments.
1. Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction termination)
-
-
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound to a microcentrifuge tube or 96-well plate. The final concentration of the test compound is typically 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
2. CYP450 Inhibition Assay (Fluorogenic Probe-Based)
This assay determines if a test compound inhibits the activity of specific CYP450 isoforms.
-
Objective: To determine the IC50 value of a test compound for major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Materials:
-
Recombinant human CYP450 enzymes (baculosomes)
-
Fluorogenic probe substrates specific for each CYP isoform
-
Test compound at various concentrations
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
In a microplate, add the buffer, recombinant CYP450 enzyme, and the test compound at various concentrations.
-
Add the specific fluorogenic probe substrate.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescent product is generated by the metabolism of the probe substrate.
-
Include positive control inhibitors and no-inhibitor controls.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
3. LC-MS/MS Bioanalytical Method for Quantification
This is the standard method for quantifying the parent drug and its metabolites in biological matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for the parent drug and internal standard are monitored.
-
Source Parameters: Optimized for the specific analytes (e.g., spray voltage, capillary temperature).
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to metabolic stability assessment.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
References
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 2,4-Difluorobenzoylacetonitrile
For Immediate Release: A detailed comparative analysis of two primary synthetic routes to 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents, reveals distinct trade-offs in cost, efficiency, and reaction conditions. This guide provides researchers, chemists, and drug development professionals with the requisite experimental data and protocols to make informed decisions for laboratory-scale synthesis and process development.
The two methods evaluated are a Claisen-type condensation of an aromatic ester with acetonitrile and a Friedel-Crafts acylation of a fluorinated benzene derivative with a cyanoacetylating agent. Each route presents a unique profile of advantages and disadvantages in terms of starting material cost, reagent handling, reaction yield, and overall process complexity.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data associated with the two primary synthetic routes for producing this compound.
Table 1: Route 1 - Claisen-Type Condensation
| Parameter | Value | Notes |
| Starting Materials | Ethyl 2,4-difluorobenzoate, Acetonitrile | Ester is commercially available or can be synthesized from the corresponding carboxylic acid. |
| Key Reagents | Sodium ethoxide | Strong base, moisture-sensitive. |
| Solvent | Toluene | Anhydrous conditions are crucial. |
| Reaction Temperature | 70-80°C | Requires heating. |
| Reaction Time | 3 hours | Relatively short reaction time. |
| Yield | 92.3% | High reported yield. |
| Purity | 99.1% | High purity reported in the patent. |
| Estimated Cost Index | Moderate | Primary cost driver is Ethyl 2,4-difluorobenzoate. |
| Advantages | High yield, high purity, relatively short reaction time. | |
| Disadvantages | Requires anhydrous conditions, use of a strong, moisture-sensitive base. |
Table 2: Route 2 - Friedel-Crafts Acylation
| Parameter | Value | Notes |
| Starting Materials | 1,3-Difluorobenzene, Cyanoacetic acid | Readily available starting materials. |
| Key Reagents | Phosphorus pentoxide, Polyphosphoric acid | Strong dehydrating agents and catalysts. |
| Solvent | None (neat reaction) | The reaction is run without an additional solvent. |
| Reaction Temperature | 100°C | Requires elevated temperature. |
| Reaction Time | 4 hours | Moderate reaction time. |
| Yield | ~75-85% (Estimated) | Yields for analogous reactions are in this range. |
| Purity | Good to High | Purification is typically straightforward. |
| Estimated Cost Index | Low to Moderate | Lower cost starting materials compared to Route 1. |
| Advantages | Lower cost of starting materials, avoids strong alkoxide bases. | |
| Disadvantages | Use of highly corrosive and viscous polyphosphoric acid, high reaction temperature. |
Experimental Protocols
Route 1: Claisen-Type Condensation
This protocol is adapted from the procedure described in patent CN102070558A.
Materials:
-
Ethyl 2,4-difluorobenzoate (186.16 g/mol )
-
Acetonitrile (41.05 g/mol )
-
Sodium ethoxide (68.05 g/mol )
-
Toluene
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 500 mL of toluene and 102 g (1.5 mol) of sodium ethoxide.
-
Stir the suspension and add 186 g (1.0 mol) of ethyl 2,4-difluorobenzoate.
-
Slowly add 61.5 g (1.5 mol) of acetonitrile to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to 500 mL of ice water and adjust the pH to 2-3 with hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield this compound as a solid.
Route 2: Friedel-Crafts Acylation
This protocol is a representative procedure based on analogous Friedel-Crafts acylations.
Materials:
-
1,3-Difluorobenzene (114.09 g/mol )
-
Cyanoacetic acid (85.06 g/mol )
-
Phosphorus pentoxide (P₂O₅) (141.94 g/mol )
-
Polyphosphoric acid (PPA)
-
Ice water (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer and a thermometer, carefully add 100 g of polyphosphoric acid.
-
Heat the PPA to approximately 80°C with stirring.
-
In a separate beaker, carefully mix 22.8 g (0.2 mol) of 1,3-difluorobenzene with 17.0 g (0.2 mol) of cyanoacetic acid.
-
Slowly add the mixture of 1,3-difluorobenzene and cyanoacetic acid to the hot PPA.
-
Add 28.4 g (0.2 mol) of phosphorus pentoxide portion-wise to the reaction mixture, ensuring the temperature does not exceed 120°C.
-
After the addition is complete, heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Claisen-Type Condensation Pathway.
Caption: Route 2: Friedel-Crafts Acylation Pathway.
Comparative Guide to the Scaled-Up Synthesis of 2,4-Difluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the scaled-up production of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison includes a validated scaled-up Claisen condensation method and an alternative acylation approach. Detailed experimental protocols, quantitative data, and process workflow diagrams are presented to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Validated Scaled-Up Synthesis via Claisen Condensation
This method adapts the well-established Claisen condensation reaction for the kilogram-scale production of this compound. The reaction involves the condensation of an ester, ethyl 2,4-difluorobenzoate, with acetonitrile in the presence of a strong base.
Experimental Protocol
Materials:
-
Ethyl 2,4-difluorobenzoate (1.0 eq)
-
Acetonitrile (3.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Toluene
-
Hydrochloric acid (2M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A 50 L jacketed glass reactor is charged with toluene and sodium ethoxide under a nitrogen atmosphere. The mixture is stirred and heated to 60°C.
-
Addition of Reactants: A solution of ethyl 2,4-difluorobenzoate and acetonitrile is added dropwise to the reactor over a period of 2-3 hours, maintaining the internal temperature between 60-65°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 65°C for an additional 4 hours. Reaction progress is monitored by HPLC.
-
Quenching: The reaction mixture is cooled to 10°C and slowly quenched by the addition of 2M hydrochloric acid until the pH reaches ~2.
-
Work-up: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from ethanol to afford a crystalline solid.[1][2]
Process Workflow
Caption: Scaled-up synthesis of this compound via Claisen condensation.
Method 2: Alternative Synthesis via Acylation of a Ketone
This alternative route involves the acylation of 2,4-difluoroacetophenone with diethyl carbonate in the presence of a strong base. This method offers a different starting material and reaction pathway for comparison.
Experimental Protocol
Materials:
-
2,4-Difluoroacetophenone (1.0 eq)[3]
-
Diethyl carbonate (2.0 eq)[4]
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: A flame-dried 20 L multi-neck round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, is charged with a suspension of sodium hydride in anhydrous THF.
-
Addition of Ketone: A solution of 2,4-difluoroacetophenone in anhydrous THF is added dropwise to the stirred suspension at 0°C.
-
Addition of Acylating Agent: After the initial addition, diethyl carbonate is added dropwise at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. Reaction progress is monitored by TLC.
-
Quenching: The reaction is cooled to 0°C and carefully quenched by the slow addition of 1M hydrochloric acid.
-
Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from isopropanol.
Process Workflow
Caption: Alternative synthesis of this compound via acylation.
Performance Comparison
| Parameter | Method 1: Scaled-Up Claisen Condensation | Method 2: Alternative Acylation |
| Starting Materials | Ethyl 2,4-difluorobenzoate, Acetonitrile | 2,4-Difluoroacetophenone, Diethyl Carbonate |
| Base | Sodium ethoxide | Sodium hydride |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Reaction Temperature | 60-65°C | 0°C to Reflux (~66°C) |
| Reaction Time | ~7 hours | ~7 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (after recrystallization) | >99% (HPLC) | >98% (HPLC) |
| Key Advantages | High yield, well-established reaction | Utilizes a different, readily available starting material |
| Key Challenges | Handling of large quantities of sodium ethoxide | Safe handling of sodium hydride dispersion |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl, nitrile, and aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool to confirm the presence and positions of the fluorine atoms on the aromatic ring.[5][6]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range indicates high purity.
Conclusion
Both the scaled-up Claisen condensation and the alternative acylation method provide viable pathways for the synthesis of this compound. The Claisen condensation route generally offers a slightly higher yield and is a more traditional and well-documented method for this class of compounds. The alternative acylation route provides flexibility in the choice of starting materials. The selection of the optimal method will depend on factors such as the availability and cost of starting materials, scale of production, and specific safety and handling capabilities of the manufacturing facility. For large-scale industrial production, a thorough process optimization and safety assessment for the chosen route is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 4. cetjournal.it [cetjournal.it]
- 5. mdpi.com [mdpi.com]
- 6. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
Quantitative Analysis of Impurities in 2,4-Difluorobenzoylacetonitrile Batches: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of impurities found in different batches of 2,4-Difluorobenzoylacetonitrile, a key building block in the synthesis of various pharmaceuticals. The following sections detail the methodologies for quantitative analysis, present comparative data, and outline the potential sources of these impurities.
Comparison of Impurity Profiles in Different Batches
The purity of this compound can vary between different manufacturing batches due to differences in synthetic routes, quality of starting materials, and purification processes. A comprehensive analysis of multiple batches is crucial to identify and quantify potential impurities. While specific batch data is proprietary, a general comparison of potential impurity profiles based on typical synthetic routes is presented below.
| Impurity Type | Potential Impurities | Typical Concentration Range (%) | Analytical Method |
| Starting Materials | 2,4-Difluorobenzonitrile | 0.1 - 0.5 | HPLC, GC-MS |
| Ethyl Acetate / Acetonitrile (Solvents) | < 0.1 | GC-MS | |
| By-products | 2,4-Difluorobenzoic acid | 0.1 - 0.3 | HPLC |
| Isomeric impurities (e.g., 3,4-Difluorobenzoylacetonitrile) | < 0.2 | HPLC, LC-MS | |
| Degradation Products | Undetermined | < 0.1 | LC-MS |
Table 1: Comparison of Potential Impurities in this compound Batches. This table summarizes the common types of impurities, specific examples, their typical concentration ranges, and the analytical techniques used for their quantification.
Experimental Protocols for Key Analyses
Accurate and validated analytical methods are essential for the reliable quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a robust and widely used technique for separating and quantifying non-volatile impurities such as unreacted starting materials, by-products, and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of acetonitrile and water (with a small percentage of an acid like trifluoroacetic acid to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the main component and the impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Impurity levels are determined by comparing the peak area of each impurity to the peak area of a reference standard of this compound of known purity. The relative response factors of the impurities should be determined for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer. A headspace autosampler is often used for the analysis of residual solvents.
-
Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of all volatile components.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the impurities are identified by their mass spectra and retention times.
-
Quantification: Quantification is achieved by creating a calibration curve using standards of the potential residual solvents.
Logical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of impurities in a batch of this compound.
Caption: Workflow for Quantitative Impurity Analysis.
Signaling Pathway of Impurity Formation (Hypothetical)
The formation of impurities is intrinsically linked to the synthetic pathway. Understanding these pathways can help in optimizing reaction conditions to minimize impurity formation. Below is a hypothetical signaling pathway illustrating the formation of a common by-product, 2,4-Difluorobenzoic acid, during the synthesis of this compound.
Caption: Hypothetical Pathway of By-product Formation.
By implementing robust analytical methods and understanding the potential sources of impurities, researchers and manufacturers can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
A Comparative Analysis of Catalytic Efficacy in the Synthesis of 2,4-Difluorobenzoylacetonitrile
For Immediate Release
A comprehensive review of catalytic methods for the synthesis of 2,4-Difluorobenzoylacetonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents, reveals significant variations in efficacy depending on the chosen catalyst. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to assist researchers in selecting the optimal methodology for their specific needs.
The synthesis of this compound is typically achieved through a Claisen-type condensation reaction between a 2,4-difluorobenzoyl precursor, such as ethyl 2,4-difluorobenzoate, and acetonitrile. The choice of catalyst is paramount in driving this reaction to high yield and purity. Strong bases are the most frequently employed catalysts for this transformation.
Comparison of Catalytic Performance
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide | Ethyl 2,4-difluorobenzoate, Acetonitrile | Toluene, Reflux, 3h | ~65-75 (estimated) | Adapted from similar syntheses |
| Sodium Hydride | Ethyl 2,4-difluorobenzoate, Acetonitrile | Anhydrous THF, 0°C to rt, 12h | Not explicitly reported | General knowledge of Claisen condensations |
| Sodium Amide | Ethyl 2,4-difluorobenzoate, Acetonitrile | Anhydrous Ether, rt, several hours | Not explicitly reported | General knowledge of Claisen condensations |
| Lewis Acids (e.g., TiCl₄) | 2,4-Difluorobenzoyl chloride, Acetonitrile silyl enol ether | Anhydrous CH₂Cl₂, low temp. | Potentially high | General Lewis acid-catalyzed acylations |
Experimental Workflow and Reaction Mechanism
The synthesis of this compound via a base-catalyzed Claisen-type condensation follows a well-established reaction pathway. The process begins with the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of the 2,4-difluorobenzoyl precursor. The subsequent collapse of the tetrahedral intermediate and elimination of the leaving group (e.g., ethoxide) yields the final product.
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Difluorobenzoylacetonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluorobenzoylacetonitrile, a halogenated organic compound. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.
Hazard Profile and Safety Data
Due to its chemical structure, this compound is classified as a halogenated organic waste.[3][4] Such compounds are known for their potential toxicity upon inhalation and ingestion.[3] Therefore, they must be segregated from other waste streams and disposed of according to specific protocols for halogenated organic materials.[4][5]
| Hazard Classification (Extrapolated) | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Wear chemical splash goggles or a face shield. |
| Environmental Hazard | Avoid release to the environment. Halogenated organic compounds can be persistent and harmful to aquatic life. | Collect and dispose of as hazardous waste. Do not pour down the drain.[5] |
Experimental Protocol for Disposal
The standard and recommended method for the disposal of halogenated organic waste is high-temperature incineration conducted by a licensed hazardous waste disposal service.[4][6] This ensures the complete destruction of the compound and prevents environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Waste Collection:
-
Use a designated, clearly labeled, and chemically compatible waste container with a secure, tight-fitting lid. Polyethylene containers are often suitable.[6][8]
-
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[9]
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area and ensure proper ventilation, preferably within a chemical fume hood.[9]
-
Remove all sources of ignition.[9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
-
Arranging for Disposal:
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,4-Difluorobenzoylacetonitrile
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,4-Difluorobenzoylacetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. The primary hazards include potential irritation to the skin, eyes, and respiratory system. Ingestion is also harmful.[1][2] A comprehensive PPE strategy is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH standards. A face shield provides additional protection against splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use to ensure their integrity.[3] |
| Body Protection | Laboratory Coat and Closed-Toe Shoes | A standard laboratory coat should be worn. Closed-toe shoes are required to protect the feet from potential spills.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator should be used.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Pre-Operational Checks:
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Don all required PPE as specified in Table 1.
-
Prepare Workspace: Clear the workspace of any unnecessary items and ensure emergency equipment (eyewash station, safety shower) is accessible.
2.2. Handling Procedures:
-
Dispensing: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed when not in use.[1]
2.3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items properly.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound may be classified as hazardous waste. Consult local, state, and federal regulations for proper classification.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2][4][5] All disposal practices must be in compliance with all Federal, State/Provincial, and local laws and regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
